CPI-637
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKDWYIRJGJCA-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CPI-637 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By competitively binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, this compound disrupts their role as "readers" of histone acetylation, leading to the dysregulation of oncogenic transcriptional programs. This guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its molecular target engagement, downstream effects on signaling pathways, and its anti-proliferative activity. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development.
Introduction: Targeting Transcriptional Coactivators in Cancer
The epigenetic machinery, which includes writers, readers, and erasers of histone modifications, plays a critical role in regulating gene expression. The transcriptional coactivators CBP and p300 are key "writers" of histone acetylation, specifically acetylating histone H3 at lysine (B10760008) 27 (H3K27ac), a mark associated with active enhancers and promoters.[1][2] Their bromodomains also function as "readers," recognizing acetylated histones to facilitate the recruitment of the transcriptional machinery.[1][3] Dysregulation of CBP/EP300 activity is a hallmark of various cancers, making them attractive therapeutic targets.[3] this compound was developed as a selective inhibitor of the CBP/EP300 bromodomains to disrupt their function in maintaining oncogenic gene expression.[4]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of CBP and EP300. This action prevents the recognition of acetylated lysine residues on histones and other proteins, thereby disrupting the recruitment of CBP/EP300 to chromatin and the subsequent activation of target gene transcription.
Molecular Target Engagement
This compound exhibits high affinity for the bromodomains of CBP and EP300. The inhibitory activity is typically assessed using biochemical assays such as Time-Resolved Fluorescence Energy Transfer (TR-FRET).
dot
Caption: this compound binds to the CBP/EP300 bromodomain, preventing its interaction with acetylated histones.
Downstream Signaling Pathways
By inhibiting CBP/EP300 bromodomain function, this compound leads to the downregulation of key oncogenic transcription factors and their target genes. A notable example is the IRF4/MYC signaling axis in multiple myeloma.
dot
Caption: this compound inhibits the IRF4/MYC oncogenic pathway in multiple myeloma.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target/Cell Line | Assay Type | Value (µM) | Reference |
| IC₅₀ | CBP (Bromodomain) | TR-FRET | 0.03 | [5] |
| IC₅₀ | EP300 (Bromodomain) | TR-FRET | 0.051 | [5] |
| IC₅₀ | BRD4 (BD1) | TR-FRET | 11.0 | [5] |
| EC₅₀ | MYC Expression | AMO-1 cells | 0.60 | [5] |
| GI₅₀ | Multiple Myeloma Cell Lines | Cell Viability | < 3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Bromodomain Inhibition
This assay measures the binding of a bromodomain-containing protein to an acetylated peptide.
Workflow:
dot
Caption: Workflow for a TR-FRET-based bromodomain inhibitor assay.
Protocol:
-
Compound Plating: Serially dilute this compound in assay buffer and plate in a 384-well plate.
-
Protein Addition: Add a solution of Europium-labeled CBP or EP300 bromodomain to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Peptide Addition: Add a solution of biotinylated acetylated histone peptide (e.g., H3K27ac) and streptavidin-allophycocyanin (SA-APC).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~320-340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).
-
Data Analysis: Calculate the ratio of the acceptor (665 nm) to donor (620 nm) signals and plot against the inhibitor concentration to determine the IC₅₀ value.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement
This assay measures the displacement of a bromodomain from chromatin in living cells.
Workflow:
dot
Caption: Workflow for a NanoBRET assay to measure cellular target engagement.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding a NanoLuc-tagged bromodomain and a HaloTag-tagged histone.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Ligand Addition: Add the HaloTag-NanoBRET 618 ligand to the cells and incubate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate.
-
Substrate Addition: Add the Nano-Glo luciferase substrate.
-
Signal Detection: Immediately measure the luminescence at 460 nm (donor) and >600 nm (acceptor).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and determine the EC₅₀ value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide occupancy of a protein of interest or the location of a specific histone modification.
Workflow:
dot
Caption: General workflow for a ChIP-seq experiment to assess H3K27ac changes.
Protocol:
-
Cell Treatment and Crosslinking: Treat cancer cells with this compound or vehicle control, followed by crosslinking with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin and reverse the crosslinks by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library and perform high-throughput sequencing.
-
Data Analysis: Align reads to the genome, perform peak calling to identify regions of H3K27ac enrichment, and conduct differential binding analysis to identify changes upon this compound treatment.
Future Directions and Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic regulation of cancer cells. Its selective inhibition of the CBP/EP300 bromodomains leads to the suppression of key oncogenic signaling pathways and demonstrates anti-proliferative effects in various cancer models. Further research, including comprehensive genome-wide studies and in vivo efficacy trials, will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted epigenetic therapy. The detailed information and protocols provided in this guide are intended to support and accelerate these research endeavors.
References
- 1. Epigenetic editing at individual age-associated CpGs affects the genome-wide epigenetic aging landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic occupancy of the transcriptional co-activators p300 and CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bslonline.org [bslonline.org]
- 4. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
CPI-637: A Potent and Selective Chemical Probe for CBP/p300 Bromodomains
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CPI-637 is a selective and cell-active small molecule inhibitor that targets the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and p300 (EP300).[1][2] Developed through fragment-based screening, this benzodiazepinone-based compound serves as a valuable chemical probe for elucidating the biological functions of CBP/p300 bromodomains in various cellular processes and disease states, particularly in oncology.[3][4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, selectivity profile, and detailed experimental protocols.
Mechanism of Action
CBP and p300 are crucial transcriptional co-activators that play a pivotal role in regulating gene expression by acetylating histone tails and other proteins. Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine (B10760008) residues, thereby tethering the CBP/p300 enzymatic machinery to specific chromatin regions. This compound exerts its inhibitory effect by competitively binding to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. This prevents the recruitment of CBP/p300 to chromatin, thereby modulating the expression of downstream target genes, such as the proto-oncogene MYC.
Data Presentation
Biochemical and Cellular Activity of this compound
| Target/Assay | Metric | Value (μM) | Notes |
| Biochemical Assays | |||
| CBP | IC50 | 0.030 | Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. |
| EP300 | IC50 | 0.051 | TR-FRET assay. |
| CBP | Kd | 0.031 | Isothermal Titration Calorimetry (ITC). |
| Cellular Assays | |||
| CBP | EC50 | 0.3 | Bioluminescence Resonance Energy Transfer (BRET) cellular target engagement assay. |
| MYC Expression (AMO-1 cells) | EC50 | 0.60 | QuantiGene Plex expression analysis. |
| Antiproliferative Activity | |||
| LNCaP cells | IC50 | 0.65 | |
| CWR22R cells | IC50 | 3.13 | CellTiter-Glo assay. |
Selectivity Profile of this compound
| Off-Target | Metric | Value (μM) | Selectivity vs. CBP (fold) | Notes |
| BRD4 (BD1) | IC50 | 11.0 | >700 | TR-FRET assay. |
| BRD9 | IC50 | 0.73 | ~24 | TR-FRET assay. |
| Inactive Enantiomer | EC50 | >10 | >200 (vs. active enantiomer) | MYC expression assay. |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is utilized to measure the binding affinity of this compound to the isolated bromodomains of CBP, EP300, and other off-target bromodomains.
Methodology:
-
Reagents: Isolated bromodomain protein (e.g., CBP, EP300, BRD4), a biotinylated histone peptide ligand containing an acetylated lysine, a Europium-labeled streptavidin donor, and a Cy5-labeled anti-His antibody acceptor.
-
Procedure:
-
The bromodomain protein, biotinylated peptide, and this compound (at varying concentrations) are incubated together.
-
The Europium-labeled streptavidin and Cy5-labeled anti-His antibody are added.
-
The plate is incubated to allow for binding and FRET to occur.
-
-
Detection: The FRET signal is measured using a plate reader capable of time-resolved fluorescence. A decrease in the FRET signal indicates displacement of the histone peptide by this compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Bioluminescence Resonance Energy Transfer (BRET) Cellular Assay
This cell-based assay is employed to determine the target engagement of this compound within a cellular context.
Methodology:
-
Cell Line: A cell line (e.g., HEK293) is engineered to co-express a NanoLuc luciferase-tagged bromodomain (e.g., CBP) and a HaloTag-labeled histone protein.
-
Procedure:
-
Cells are plated in a multi-well format.
-
A HaloTag ligand is added to the cells.
-
Cells are treated with varying concentrations of this compound.
-
The NanoLuc substrate is added to initiate the BRET reaction.
-
-
Detection: The BRET signal, which is the ratio of the light emitted by the acceptor (HaloTag ligand) to the light emitted by the donor (NanoLuc), is measured. A decrease in the BRET signal signifies the disruption of the bromodomain-histone interaction by this compound.
-
Data Analysis: EC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.
MYC Expression Assay in AMO-1 Cells
This assay provides an orthogonal measure of the cellular activity of this compound by quantifying its effect on the expression of a downstream target gene.
Methodology:
-
Cell Culture: AMO-1 multiple myeloma cells are cultured in Iscove's Modified Dulbecco's Medium supplemented with 10% fetal calf serum.
-
Treatment: Cells are plated at a density of 20,000 cells/well in 96-well plates and treated with a dose titration of this compound for 6 hours.
-
Lysis and Analysis:
-
After the incubation period, the cells are lysed.
-
The cell lysates are processed for QuantiGene Plex expression analysis to quantify MYC mRNA levels.
-
-
Data Analysis: EC50 values are calculated based on the dose-dependent inhibition of MYC expression.
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Fragments: Fragments deliver a chemical probe for CBP and EP300 [practicalfragments.blogspot.com]
Discovery and Development of CPI-637: A Selective CBP/EP300 Bromodomain Inhibitor
A Technical Whitepaper for Drug Development Professionals
This guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CPI-637, a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and the E1A-associated protein p300 (EP300).
Introduction: Targeting Epigenetic Regulators in Oncology
The transcriptional coactivators CBP and EP300 are highly homologous proteins that play a critical role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for transcription machinery.[1][2][3] A key functional module within these proteins is the bromodomain, a conserved structural motif that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is crucial for chromatin remodeling and the activation of various gene expression programs, including those involved in cell proliferation and survival.[1]
Dysregulation of CBP/EP300 activity is implicated in numerous cancers, making them attractive therapeutic targets.[1][4][5] Overexpression or mutation of these proteins can lead to aberrant gene activation, driving oncogenic pathways.[1] this compound was developed as a selective chemical probe to interrogate the therapeutic potential of inhibiting the acetyl-lysine recognition function of CBP/EP300 without affecting their other domains.[1]
Discovery of this compound: A Fragment-Based Approach
The development of this compound originated from a fragment-based screening campaign designed to identify small molecules that could serve as starting points for potent and selective CBP/EP300 bromodomain inhibitors.[1][2][3]
The initial hit, 4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][6][7]diazepin-2-one, was identified through a thermal shift assay from a library of approximately 2000 fragments.[1] This scaffold provided a foundation for extensive structure-activity relationship (SAR) optimization. The goal was to develop a compound with sub-micromolar potency in cellular target engagement assays and at least 100-fold selectivity over other bromodomains, particularly the well-studied BET (Bromodomain and Extra-Terminal domain) family.[1]
Through systematic chemical modifications of the benzodiazepinone core, researchers explored various substituents to enhance potency and selectivity. A key breakthrough was the introduction of substituted aryl groups, leading to the final compound, this compound (also referred to as compound 28 in the primary literature), which met the desired potency and selectivity criteria.[1]
Mechanism of Action
CBP and EP300 are crucial coactivators for a multitude of transcription factors, including c-MYC, p53, and c-MYB.[1] Their bromodomains recognize acetylated lysine (Kac) marks on histone tails, which serves to anchor the CBP/EP300 complex to chromatin. This facilitates the acetylation of nearby histones, leading to a more open chromatin structure and subsequent gene transcription.
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and EP300 bromodomains.[1] By occupying this pocket, this compound prevents the recognition of acetylated histones, thereby displacing CBP/EP300 from chromatin at specific gene loci. This leads to the downregulation of target genes, such as the proto-oncogene MYC, which is a key driver in many hematological malignancies.[6][8]
Quantitative Data and Selectivity Profile
The potency and selectivity of this compound have been rigorously characterized using various biochemical and cellular assays. The data highlights its high affinity for CBP/EP300 and significant selectivity over the BET family bromodomain BRD4.[1][8]
Table 1: Biochemical Potency and Cellular Activity of this compound
| Target/Assay | Metric | Value (μM) | Reference |
| CBP (Cell-free assay) | IC₅₀ | 0.03 | [6][8] |
| EP300 (Cell-free assay) | IC₅₀ | 0.051 | [6][8] |
| CBP (Cellular BRET assay) | EC₅₀ | 0.3 | [1][8] |
| MYC Expression (AMO-1 cells) | EC₅₀ | 0.60 | [6][8] |
Table 2: Selectivity Profile of this compound
| Target Bromodomain | Metric | Value (μM) | Selectivity vs. CBP (fold) | Reference |
| BRD4 (BD1) | IC₅₀ | 11.0 | >360 | [1][8] |
| BRD9 | IC₅₀ | 0.73 | ~24 | [9] |
Note: While highly selective against the BET family, this compound displays some activity against BRD9.[9]
Key Experimental Protocols
The characterization of this compound relied on several key experimental methodologies to determine its biochemical potency, cellular target engagement, and functional effects.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay was used to determine the IC₅₀ values of this compound against isolated bromodomains.
-
Principle: The assay measures the disruption of an interaction between a biotinylated histone peptide ligand and a GST-tagged bromodomain protein. A Europium-labeled anti-GST antibody (donor) and a Streptavidin-labeled fluorophore (acceptor) are used. When the protein and peptide interact, FRET occurs. A competing inhibitor disrupts this interaction, leading to a loss of the FRET signal.
-
Protocol Outline:
-
Recombinant GST-tagged CBP or EP300 bromodomain is incubated with a biotinylated, acetylated histone H4 peptide.
-
Serial dilutions of this compound (or DMSO as a control) are added to the wells of a 96-well plate.
-
A detection mix containing Europium-chelate labeled anti-GST antibody and Streptavidin-Allophycocyanin is added.
-
After incubation, the plate is read on a TR-FRET compatible reader, measuring emissions at two wavelengths.
-
The ratio of acceptor to donor emission is calculated, and IC₅₀ curves are generated by plotting the percent inhibition against the inhibitor concentration.
-
Bioluminescence Resonance Energy Transfer (BRET) Cellular Assay
This assay was employed to confirm target engagement and measure the potency (EC₅₀) of this compound in a live-cell context.[1]
-
Principle: BRET measures the proximity between two proteins in live cells. One protein is fused to a luciferase (e.g., NanoLuc), and the target protein is fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand). When the proteins are in close proximity, the energy from the luciferase substrate reaction is transferred to the acceptor, which then emits light at a specific wavelength. This compound binding to the bromodomain disrupts this interaction, causing a decrease in the BRET signal.
-
Protocol Outline:
-
Host cells are engineered to express a fusion construct of the CBP bromodomain with NanoLuc luciferase and a histone H4 peptide fused to HaloTag.
-
Cells are plated and treated with the HaloTag fluorescent ligand.
-
Cells are then treated with serial dilutions of this compound for a defined period.
-
The luciferase substrate is added.
-
The plate is immediately read on a luminometer capable of detecting both donor and acceptor emission wavelengths.
-
The BRET ratio is calculated, and EC₅₀ values are determined from the dose-response curve.
-
MYC Expression Assay (QuantiGene Plex)
This assay was used to measure the functional consequence of CBP/EP300 inhibition by quantifying changes in the expression of the MYC oncogene.[6]
-
Principle: The QuantiGene Plex assay is a hybridization-based method that allows for the direct measurement of RNA transcripts without the need for RNA purification or enzymatic amplification (like PCR). It uses branched DNA (bDNA) signal amplification technology.
-
Protocol Outline:
-
AMO-1 multiple myeloma cells are plated at a density of 20,000 cells/well in 96-well plates.[6]
-
Cells are treated with a dose titration of this compound for 6 hours.[6]
-
Following treatment, cells are lysed directly in the wells.
-
The cell lysate is incubated with a specific gene probe set (including one for MYC mRNA) to allow for hybridization.
-
The hybridized complex is captured on a magnetic bead, and the signal is amplified using bDNA technology.
-
Beads are read on a Luminex instrument (e.g., MAGPIX), and the signal is proportional to the amount of target mRNA.[6]
-
EC₅₀ values are calculated based on the dose-dependent inhibition of MYC expression.
-
Conclusion
This compound is a landmark chemical probe that resulted from a successful fragment-based drug discovery campaign. It is a potent and selective inhibitor of the CBP/EP300 bromodomains with demonstrated cellular activity, effectively downregulating the expression of key oncogenes like MYC. The detailed biochemical and cellular characterization of this compound has provided the scientific community with a valuable tool to explore the biology of CBP/EP300 and has paved the way for the development of next-generation epigenetic therapies for hematological malignancies and other cancers.[4][10]
References
- 1. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CBP/p300 acetyltransferase activity in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound as a Potential Bifunctional Latency-Reversing Agent That Targets Both the BRD4 and TIP60 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CPI-637 in the Inhibition of MYC Expression: A Technical Guide
Published: December 2, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC family of proto-oncogenes are potent drivers of cellular proliferation and are overexpressed in a significant percentage of human cancers. Their nature as transcription factors has historically rendered them "undruggable" by conventional small molecules. An emerging and successful therapeutic strategy involves targeting the epigenetic machinery that regulates MYC gene expression. This technical guide provides an in-depth analysis of CPI-637, a small molecule inhibitor that effectively suppresses MYC expression by targeting the bromodomains of the transcriptional co-activators CBP and EP300. We will detail its mechanism of action, present quantitative data on its potency and efficacy, and provide comprehensive experimental protocols for its characterization.
Introduction: Targeting MYC through Epigenetic Regulation
The c-Myc protein is a transcription factor that forms a heterodimer with its partner MAX to regulate the expression of a vast network of genes involved in cell growth, proliferation, metabolism, and apoptosis.[1][2] Its deregulation is a hallmark of many aggressive cancers, making it a high-value therapeutic target.[1] Direct inhibition of the MYC-MAX interaction has proven challenging. Consequently, research has shifted towards modulating the activity of upstream regulators of MYC transcription.
Epigenetic reader proteins, particularly those containing bromodomains, have emerged as critical regulators of oncogenic gene expression. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, tethering transcriptional machinery to chromatin.[3] The Bromodomain and Extra-Terminal (BET) family of proteins, especially BRD4, are well-studied regulators of MYC and have been successfully targeted by inhibitors like JQ1.[4] These inhibitors displace BRD4 from the MYC locus, leading to transcriptional downregulation.
This compound represents a distinct class of epigenetic inhibitors. Instead of targeting the BET family, this compound is a potent and selective inhibitor of the bromodomains of the highly homologous proteins CREB-binding protein (CBP) and p300 (EP300). Both CBP and p300 are crucial transcriptional co-activators with histone acetyltransferase (HAT) activity, playing a key role in activating gene expression, including that of MYC. This guide focuses on the specific mechanism by which this compound leverages the inhibition of CBP/p300 to suppress MYC expression.
Mechanism of Action: this compound Inhibition of the CBP/p300-MYC Axis
CBP and p300 are recruited to gene promoters and enhancers by DNA-bound transcription factors. Once localized, their intrinsic HAT activity leads to the acetylation of histone tails, creating a more open chromatin structure that is permissive for transcription. The bromodomain of CBP/p300 is critical for stabilizing their interaction with acetylated chromatin, creating a positive feedback loop that reinforces gene expression.
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. This action prevents CBP/p300 from recognizing and binding to acetylated histones at the MYC gene locus. The displacement of these essential co-activators leads to a reduction in local histone acetylation, resulting in a more condensed chromatin state and potent transcriptional repression of the MYC gene.
Figure 1. Signaling pathway of this compound-mediated MYC inhibition.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized using various in vitro assays. The data highlight its high affinity for the bromodomains of CBP and EP300, with significantly lower activity against the first bromodomain (BD1) of the BET protein BRD4, underscoring its distinct mechanism compared to pan-BET inhibitors.
| Parameter | Target/Assay | Value | Reference |
| IC₅₀ | CBP Bromodomain | 0.03 µM | |
| IC₅₀ | EP300 Bromodomain | 0.051 µM | |
| IC₅₀ | BRD4 BD1 | 11.0 µM | |
| EC₅₀ | MYC Expression Inhibition (AMO-1 cells) | 0.60 µM |
Table 1. In Vitro Potency and Selectivity of this compound.
Experimental Protocols for Characterization
Verifying the mechanism and efficacy of this compound requires a multi-faceted approach combining molecular biology and cell-based assays. Below are detailed protocols for key experiments.
Figure 2. Experimental workflow for quantifying MYC mRNA and protein levels.
RT-qPCR for MYC mRNA Expression
This protocol quantifies changes in MYC gene transcription following this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., multiple myeloma or prostate cancer lines) at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 µM to 5 µM) or a vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
RNA Isolation: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for MYC, and primers for a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Cycling Conditions (Typical): 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing this compound-treated samples to vehicle-treated controls.
Western Blot for MYC Protein Levels
This protocol assesses the downstream effect of transcriptional repression on total MYC protein.
-
Cell Culture and Treatment: Treat cells as described in section 4.1 for a longer time course (e.g., 24, 48, 72 hours) to allow for protein turnover.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of total protein per lane on a 4-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against total c-Myc (e.g., #9402, Cell Signaling Technology) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the blot with an antibody for a loading control (e.g., β-actin, GAPDH). Quantify band intensity using densitometry software (e.g., ImageJ).
Chromatin Immunoprecipitation (ChIP)-Sequencing
ChIP-seq is the definitive method to confirm that this compound displaces CBP/p300 from the MYC locus.
Figure 3. High-level workflow for a ChIP-seq experiment.
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation (IP): Dilute the sheared chromatin and pre-clear it with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for CBP or p300. A non-specific IgG should be used as a negative control.
-
Complex Capture and Washing: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and DNA Purification: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of CBP/p300 enrichment. Compare the peak signals at the MYC promoter and enhancer regions between this compound and vehicle-treated samples to demonstrate displacement.
Downstream Cellular Consequences
The potent suppression of MYC by this compound translates into significant anti-cancer effects. As demonstrated with other MYC inhibitors, downregulation of MYC leads to a cascade of downstream events:
-
Cell Cycle Arrest: MYC is a critical driver of the G1 to S phase transition. Its inhibition leads to the upregulation of CDK inhibitors like p21 and a subsequent arrest of cells in the G0/G1 phase.
-
Induction of Apoptosis: In cancer cells addicted to high levels of MYC for survival, its abrupt downregulation can trigger programmed cell death.
-
Cellular Senescence: Prolonged MYC inhibition can also induce a state of irreversible growth arrest known as cellular senescence.
These effects collectively contribute to the potent anti-proliferative activity observed with inhibitors that effectively target the MYC transcriptional program.
Conclusion
This compound represents a promising therapeutic agent that effectively inhibits MYC expression through a mechanism distinct from that of BET inhibitors. By selectively targeting the bromodomains of the transcriptional co-activators CBP and p300, this compound prevents their recruitment to chromatin, leading to the transcriptional silencing of the MYC proto-oncogene. The quantitative data underscore its potency, and the detailed experimental protocols provided herein offer a robust framework for researchers to investigate its activity further. The ability to suppress a critical oncogenic driver like MYC positions this compound and similar CBP/p300 inhibitors as a valuable strategy in the development of novel cancer therapeutics.
References
Unraveling the Selectivity of a Novel Epigenetic Modulator: A Technical Guide to CPI-637
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of CPI-637, a potent and selective inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of gene expression and the therapeutic potential of targeting bromodomains.
This compound is a cell-active benzodiazepinone that competitively inhibits the binding of acetylated lysine (B10760008) residues to the CBP and EP300 bromodomains, playing a crucial role in the regulation of gene transcription. Understanding its selectivity is paramount for its application as a chemical probe and its potential development as a therapeutic agent.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been rigorously assessed against its primary targets, CBP and EP300, as well as a panel of other bromodomain-containing proteins. The following table summarizes the key quantitative data from various biochemical and cellular assays.
| Target | Assay Type | Metric | Value (µM) | Notes |
| CBP | TR-FRET (biochemical) | IC50 | 0.03 | |
| EP300 | TR-FRET (biochemical) | IC50 | 0.051 | |
| BRD4 (BD1) | TR-FRET (biochemical) | IC50 | 11.0 | |
| BRD9 | TR-FRET (biochemical) | IC50 | 0.73 | |
| CBP | BRET (cellular) | EC50 | 0.3 | |
| MYC Expression | QuantiGene Plex (cellular) | EC50 | 0.60 |
Table 1: Summary of this compound Inhibitory Activity. This table presents the half-maximal inhibitory and effective concentrations of this compound against key bromodomain targets and a downstream cellular marker. The data highlights the compound's high potency for CBP/EP300 and its selectivity over the BET family member BRD4.
Mechanism of Action: Targeting the Acetyl-Lysine Binding Pocket
CBP and EP300 are critical coactivators that link histone acetylation with transcriptional activation. Their bromodomains are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene loci. This compound exerts its function by occupying this acetyl-lysine binding pocket, preventing the "reading" of this epigenetic mark and subsequently modulating the expression of target genes, such as the proto-oncogene MYC.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key assays used to characterize the selectivity profile of this compound.
Biochemical Selectivity: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding of this compound to isolated bromodomains.
Principle: The assay relies on the transfer of energy from a Europium-chelate labeled donor (e.g., on the bromodomain) to an allophycocyanin (APC) labeled acceptor (e.g., on a biotinylated histone peptide ligand). Disruption of the bromodomain-ligand interaction by an inhibitor leads to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant bromodomain proteins (CBP, EP300, BRD4, BRD9) labeled with a Europium (Eu3+) chelate.
-
Biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16).
-
Streptavidin-APC.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (control) to the wells of a 384-well plate.
-
Add 4 µL of the bromodomain-Eu3+ conjugate at a final concentration of 5 nM.
-
Add 4 µL of a pre-mixed solution of biotinylated histone peptide (100 nM) and Streptavidin-APC (20 nM).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 620 nm (Eu3+) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement: Bioluminescence Resonance Energy Transfer (BRET) Assay
This assay confirms that this compound can access and bind to its target within a cellular environment.
Principle: The assay measures the proximity of a NanoLuc luciferase-tagged bromodomain (donor) and a HaloTag-labeled histone (acceptor) that is incorporated into chromatin. An inhibitor that displaces the bromodomain from chromatin will disrupt the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding for the CBP bromodomain fused to NanoLuc and Histone H3.3 fused to HaloTag.
-
-
Procedure:
-
24 hours post-transfection, label the cells with the HaloTag NanoBRET 618 ligand.
-
Resuspend the cells and dispense them into a 96-well white plate.
-
Add serially diluted this compound to the wells.
-
Add the NanoLuc substrate, furimazine.
-
Read the plate immediately on a BRET-capable plate reader, measuring both the donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Cellular Functional Assay: MYC Expression using QuantiGene Plex Assay
This assay measures the downstream functional consequence of CBP/EP300 bromodomain inhibition.
Principle: This is a hybridization-based assay that uses branched DNA (bDNA) technology to amplify the signal from a specific mRNA target (in this case, MYC), allowing for its direct quantification.
Protocol:
-
Cell Culture and Treatment:
-
Plate AMO-1 multiple myeloma cells at a density of 20,000 cells/well in a 96-well plate.
-
Treat the cells with a dose titration of this compound for 6 hours.
-
-
Lysis and Hybridization:
-
Lyse the cells directly in the wells.
-
Perform the QuantiGene Plex assay according to the manufacturer's protocol, which involves overnight hybridization of the cell lysate with target-specific probes and capture beads.
-
-
Signal Amplification and Detection:
-
On the following day, perform sequential hybridization steps to build the bDNA amplification tree.
-
Read the plate on a Luminex instrument to quantify the signal from the MYC-specific beads.
-
-
Data Analysis:
-
Normalize the MYC expression signal to a housekeeping gene.
-
Plot the normalized expression against the logarithm of the inhibitor concentration to determine the EC50 for MYC inhibition.
-
Conclusion
This compound is a highly potent and selective inhibitor of the CBP and EP300 bromodomains. Biochemical assays demonstrate its picomolar to low nanomolar affinity for its primary targets, with a significant selectivity margin over other bromodomains, including BRD4. Importantly, this biochemical potency translates into on-target engagement in a cellular context, as confirmed by BRET assays, and leads to the downstream modulation of target gene expression, such as the downregulation of MYC. The detailed experimental protocols provided herein should serve as a valuable resource for researchers investigating the role of CBP/EP300 in health and disease.
The CBP/EP300 Bromodomain Inhibitor CPI-637: A Technical Guide to its Targets and Pathways in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-637 is a potent and selective small molecule inhibitor targeting the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] By competitively binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts their recruitment to chromatin, leading to the downregulation of key oncogenic transcriptional programs. This guide provides an in-depth overview of the mechanism of action of this compound, its primary targets, and the signaling pathways it modulates in the context of hematological malignancies. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Primary Targets
This compound is a benzodiazepinone-based compound identified through fragment-based screening as a selective inhibitor of the CBP and EP300 bromodomains.[1][2] These two proteins are critical epigenetic regulators that function as histone acetyltransferases (HATs) and transcriptional co-activators for a multitude of transcription factors involved in cell growth, proliferation, and differentiation. Dysregulation of CBP and EP300 activity is a hallmark of various cancers, including hematological malignancies like acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL).
The bromodomain of CBP/EP300 recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a crucial step for the recruitment of the transcriptional machinery to specific gene loci. By inhibiting this interaction, this compound effectively blocks the co-activator function of CBP/EP300 at these sites, leading to the suppression of target gene expression. A key target of this inhibition is the MYC oncogene, a master regulator of cell proliferation and survival, whose expression is frequently dependent on CBP/EP300 activity in hematological cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related CBP/EP300 inhibitors from various in vitro and cellular assays.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Assay | IC50/EC50 | Cell Line/System | Reference |
| CBP Bromodomain (TR-FRET) | 0.03 µM (30 nM) | Cell-free | |
| EP300 Bromodomain (TR-FRET) | 0.051 µM (51 nM) | Cell-free | |
| BRD4 BD1 (TR-FRET) | 11.0 µM | Cell-free | |
| MYC Expression Inhibition | 0.60 µM | AMO-1 (Multiple Myeloma) |
Table 2: Comparative Potency of other CBP/EP300 Bromodomain Inhibitors
| Inhibitor | Target | IC50 | Reference |
| I-CBP112 | CBP | Not specified | |
| SGC-CBP30 | CBP | Not specified | |
| CCS1477 (inobrodib) | p300/CBP | Not specified | |
| DC_CP20 | CBP | 744.3 nM |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the signaling cascade that leads to the expression of critical oncogenes. The primary mechanism involves the inhibition of CBP/EP300 bromodomain function.
MYC Downregulation Pathway
A central pathway affected by this compound in hematological malignancies is the regulation of MYC expression. CBP and EP300 are recruited to enhancer regions of the MYC gene, where they bind to acetylated histones and facilitate the assembly of the transcriptional machinery. This compound competitively inhibits this binding, leading to the eviction of CBP/EP300 from these enhancers. This results in decreased histone acetylation (specifically H3K27ac) at the MYC locus, a more condensed chromatin state, and subsequent transcriptional repression of MYC. The downregulation of MYC protein levels ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Inhibition
This assay quantitatively measures the binding of a bromodomain to an acetylated peptide and is used to determine the IC50 of inhibitors like this compound.
Materials:
-
Recombinant CBP or EP300 bromodomain protein
-
Biotinylated acetylated histone peptide (e.g., H4K16ac)
-
Europium-labeled streptavidin (donor fluorophore)
-
APC-labeled anti-tag antibody (e.g., anti-His) specific to the recombinant bromodomain (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions or vehicle control (DMSO).
-
Add the recombinant bromodomain protein to each well and incubate for 15-30 minutes at room temperature.
-
Add a pre-mixed solution of the biotinylated acetylated peptide and the Europium-labeled streptavidin to each well.
-
Add the APC-labeled anti-tag antibody to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) for each well.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where CBP/EP300 are bound and to assess the effect of this compound on histone modifications like H3K27ac at these sites.
Materials:
-
Hematological malignancy cell line (e.g., AML or DLBCL cells)
-
This compound and vehicle control (DMSO)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibodies against CBP, EP300, or H3K27ac
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
NGS library preparation kit and sequencer
Procedure:
-
Culture cells to the desired density and treat with this compound or vehicle for a specified time (e.g., 6-24 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium, followed by quenching with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into 200-600 bp fragments using sonication.
-
Immunoprecipitate the chromatin overnight with an antibody of interest.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K, then purify the DNA.
-
Prepare a sequencing library from the purified DNA and sequence on an NGS platform.
-
Analyze the sequencing data to identify enriched genomic regions (peaks) and compare between this compound and vehicle-treated samples.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo)
These assays are used to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Hematological malignancy cell lines
-
This compound
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo luminescent reagent
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
Normalize the results to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the GI50/IC50.
In Vivo Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy of this compound in a physiological context.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Hematological malignancy cell line (e.g., AML cell line with a luciferase reporter)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system (optional)
-
Calipers for tumor measurement
Procedure:
-
Inject the cancer cells into the mice (e.g., intravenously for a disseminated leukemia model or subcutaneously for a solid tumor model).
-
Allow the tumors to establish. For leukemia models, engraftment can be monitored by bioluminescence imaging or flow cytometry of peripheral blood.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice according to the desired dose and schedule (e.g., daily oral gavage).
-
Monitor tumor growth over time using calipers or bioluminescence imaging.
-
Monitor the health and body weight of the mice.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, western blotting, or flow cytometry).
Conclusion
This compound represents a promising therapeutic agent for hematological malignancies through its targeted inhibition of the CBP and EP300 bromodomains. Its mechanism of action, centered on the transcriptional repression of key oncogenes like MYC, provides a clear rationale for its clinical development. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers working to further elucidate the biological effects of this compound and other CBP/EP300 inhibitors, and to explore their full therapeutic potential in cancer treatment. Further investigation into combination strategies and a deeper understanding of resistance mechanisms will be crucial for the successful clinical translation of this class of epigenetic modulators.
References
Unlocking the Reservoir: A Technical Guide to CPI-637's Bifunctional Role in Reversing HIV Latency
For Immediate Release
Introduction: The Challenge of HIV Latency
The establishment of latent viral reservoirs in resting memory CD4+ T cells is a primary obstacle to a curative therapy for HIV-1.[1][2][3] Highly active antiretroviral therapy (HAART) can suppress viral replication to undetectable levels, but it does not eliminate these latent reservoirs.[3][4] Upon cessation of therapy, the virus can rebound from these silent sanctuaries. The "shock and kill" strategy aims to reactivate these latent proviruses using LRAs, making them susceptible to elimination by the host immune system or viral cytopathic effects. However, the complexity of the signaling pathways that maintain latency often requires a multi-pronged approach, suggesting that single-target LRAs may be insufficient.
CPI-637 has emerged as a potential bifunctional LRA, demonstrating the ability to reactivate latent HIV-1 in vitro. This document explores the molecular mechanisms underpinning its activity and presents the evidence for its potential as a cornerstone of future HIV cure strategies.
Mechanism of Action: A Dual-Pronged Attack
This compound functions as a selective inhibitor of the bromodomain-containing protein 4 (BRD4) and the Tat-interactive protein 60 (TIP60), both of which play crucial roles in maintaining HIV-1 latency.
2.1. Inhibition of BRD4 and the P-TEFb Pathway:
BRD4 is known to sequester the positive transcription elongation factor b (P-TEFb), a key cellular cofactor required for HIV-1 Tat-mediated transcriptional elongation. By binding to acetylated histones at the HIV-1 long terminal repeat (LTR) promoter, BRD4 competes with the viral transactivator protein, Tat, for P-TEFb binding, thereby suppressing viral gene expression. This compound, by inhibiting BRD4, facilitates the dissociation of BRD4 from the HIV-1 LTR. This action releases P-TEFb, allowing it to be recruited by Tat to the transactivation response (TAR) element of the nascent viral RNA. This Tat-P-TEFb complex then phosphorylates the C-terminal domain of RNA Polymerase II, promoting efficient transcriptional elongation and subsequent viral protein expression.
2.2. Downregulation of TIP60 and Histone Acetylation:
TIP60 is a histone acetyltransferase (HAT) that contributes to HIV-1 latency by maintaining a high level of acetylated Histone H4 (AcH4) at the viral promoter, which in turn recruits BRD4. This compound-mediated inhibition of TIP60 leads to a decrease in AcH4 levels at the HIV-1 LTR. This reduction in AcH4 further encourages the dissociation of BRD4 from the promoter, synergizing with the direct BRD4 inhibition to enhance Tat-mediated transcription.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated HIV-1 reactivation.
Caption: this compound signaling pathway in HIV-1 reactivation.
Quantitative Data on this compound Efficacy
The efficacy of this compound in reactivating latent HIV-1 has been demonstrated in several latently infected cell line models. The following tables summarize the key quantitative findings.
Table 1: Dose-Dependent Reactivation of Latent HIV-1 by this compound
| Cell Line | This compound Concentration (µM) | % GFP-Positive Cells (48h) | Cell Viability (%) |
| J-Lat A2 | 0 (DMSO) | ~1% | 100% |
| 5 | ~5% | ~100% | |
| 10 | ~10% | ~100% | |
| 20 | ~15% | ~95% | |
| J-Lat 10.6 | 0 (DMSO) | ~0.5% | 100% |
| 5 | ~3% | ~100% | |
| 10 | ~6% | ~100% | |
| 20 | ~10% | ~98% |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.
Table 2: Time-Dependent Reactivation of Latent HIV-1 by this compound (20 µM)
| Cell Line | Time (hours) | % GFP-Positive Cells |
| J-Lat A2 | 0 | ~1% |
| 24 | ~8% | |
| 48 | ~15% | |
| 72 | ~18% | |
| J-Lat 10.6 | 0 | ~0.5% |
| 24 | ~5% | |
| 48 | ~10% | |
| 72 | ~12% |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.
Table 3: Effect of this compound on HIV-1 p24 Antigen Production in ACH2 Cells
| Treatment | p24 Antigen (pg/mL) |
| DMSO (Control) | Baseline |
| This compound (10 µM, 48h) | Significant Increase |
| This compound (20 µM, 48h) | More Significant Increase |
| This compound (20 µM, 72h) | Highest Increase |
This table provides a qualitative summary of the trend observed in the source literature.
Table 4: Synergistic Reactivation of Latent HIV-1 with Other LRAs
| LRA Combination | Observed Reactivation | Synergy |
| This compound + Prostratin (PKC agonist) | Markedly Increased | Synergistic |
| This compound + SAHA (HDAC inhibitor) | Increased | Synergistic |
| This compound + JQ1 (BET inhibitor) | Increased | Synergistic |
This table summarizes the qualitative findings of combination treatments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
4.1. Cell Culture and HIV-1 Latency Models:
-
J-Lat A2 and J-Lat 10.6 cells: These are Jurkat T-cell lines containing a latent, transcriptionally competent HIV-1 provirus with a GFP reporter gene replacing the nef gene. The percentage of GFP-positive cells directly correlates with HIV-1 transcription. These cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
ACH2 cells: This is a T-lymphocytic cell line chronically infected with a single integrated copy of the HIV-1 LAI provirus. These cells are maintained in RPMI 1640 medium with 10% FBS and antibiotics.
4.2. HIV-1 Reactivation Assays:
-
Flow Cytometry for GFP Expression: J-Lat A2 and J-Lat 10.6 cells are seeded in 24-well plates and treated with various concentrations of this compound or DMSO as a control for the indicated time periods. After treatment, cells are washed with PBS and analyzed for GFP expression using a flow cytometer. The percentage of GFP-positive cells is determined.
-
p24 Antigen ELISA: ACH2 cells are treated with this compound or DMSO. At specified time points, the cell culture supernatants are collected. The concentration of HIV-1 p24 antigen in the supernatant is quantified using a commercially available p24 ELISA kit according to the manufacturer's instructions.
4.3. Cell Viability Assay:
-
MTT Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are treated with this compound for the indicated times. MTT solution is then added to each well, and the cells are incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
4.4. Chromatin Immunoprecipitation (ChIP)-qPCR:
-
This technique is used to determine the occupancy of specific proteins (e.g., BRD4, TIP60) at the HIV-1 LTR promoter. ACH2 cells are treated with this compound or DMSO. The cells are then cross-linked with formaldehyde, and the chromatin is sheared. Antibodies specific to the protein of interest are used to immunoprecipitate the protein-DNA complexes. After reversing the cross-linking, the associated DNA is purified and quantified by qPCR using primers specific for the HIV-1 LTR promoter.
Below is a diagram of the experimental workflow for assessing this compound's effect on HIV-1 reactivation.
Caption: Experimental workflow for this compound evaluation.
Discussion and Future Directions
The data presented herein strongly suggest that this compound is a potent LRA with a novel dual-targeting mechanism. Its ability to synergize with other LRAs, such as PKC agonists and HDAC inhibitors, highlights its potential for use in combination therapies to more effectively purge the latent HIV reservoir. Furthermore, initial studies indicate that this compound exhibits minimal cytotoxicity at concentrations effective for viral reactivation.
Future research should focus on several key areas:
-
Ex vivo studies: Validating the efficacy of this compound in primary CD4+ T cells isolated from HIV-infected individuals on suppressive ART.
-
In vivo studies: Evaluating the safety and efficacy of this compound in animal models of HIV latency.
-
Pharmacokinetic and pharmacodynamic studies: Determining the optimal dosing and delivery strategies for this compound.
-
Resistance studies: Investigating the potential for the development of viral resistance to this compound.
Conclusion
This compound represents a significant advancement in the field of HIV latency research. Its unique ability to inhibit both BRD4 and TIP60 provides a powerful, two-pronged approach to reactivating latent proviruses. The preclinical data are compelling, and further investigation is warranted to fully elucidate the therapeutic potential of this compound as a key component of a "shock and kill" strategy to achieve a functional cure for HIV-1. This technical guide provides a comprehensive overview of the current understanding of this compound and a framework for its continued development.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CpG Methylation Controls Reactivation of HIV from Latency | PLOS Pathogens [journals.plos.org]
- 4. This compound as a Potential Bifunctional Latency-Reversing Agent That Targets Both the BRD4 and TIP60 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of CPI-637: A Novel Epigenetic Modulator for Solid Tumor Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: CPI-637, a selective small-molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300), is emerging as a promising therapeutic agent in oncology. By targeting the epigenetic reader function of these critical proteins, this compound disrupts oncogenic gene expression programs, notably those driven by the MYC and androgen receptor (AR) signaling pathways. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization. While clinical data and in vivo studies in solid tumors for this compound are not yet publicly available, the potent preclinical activity of this compound and related CBP/EP300 bromodomain inhibitors in various cancer models, particularly in hematological malignancies and prostate cancer, underscores its therapeutic potential and warrants further investigation in solid tumors.
Introduction to this compound and its Molecular Target
This compound is a potent and selective benzodiazepinone inhibitor of the bromodomains of CBP and EP300. These two proteins are highly homologous and function as critical transcriptional coactivators, integrating and transducing a wide array of signaling pathways to regulate gene expression. A key functional domain of CBP and p300 is their bromodomain, which recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. This "reading" of the epigenetic landscape is a crucial step in the recruitment of the transcriptional machinery to specific gene loci, leading to the activation of gene expression.
In numerous cancers, the aberrant activity of transcription factors such as MYC and the androgen receptor (AR) is a central driver of tumor growth and survival. CBP and p300 are essential co-activators for these oncoproteins. By inhibiting the CBP/EP300 bromodomains, this compound effectively evicts these co-activators from chromatin, leading to the downregulation of critical oncogenic target genes.
Quantitative In Vitro Activity of this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Potency of this compound Against Bromodomain Targets
| Target | Assay Type | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.03 | |
| EP300 | TR-FRET | 0.051 | |
| BRD9 | TR-FRET | 0.73 | |
| BRD4 (BD1) | TR-FRET | 11.0 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 (µM) | Reference |
| AMO-1 (Multiple Myeloma) | Gene Expression | MYC Inhibition | 0.60 | |
| VCaP (Prostate Cancer) | Cell Viability | Proliferation Inhibition | Potent (exact value not specified) | |
| 22Rv1 (Prostate Cancer) | Cell Viability | Proliferation Inhibition | Potent (exact value not specified) |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by disrupting the transcriptional co-activator function of CBP and p300. This leads to the suppression of key oncogenic signaling pathways.
Inhibition of MYC-Driven Transcription
The MYC family of oncoproteins are master regulators of cell proliferation, growth, and metabolism, and their overexpression is a hallmark of many human cancers. CBP and p300 are crucial co-activators for MYC-mediated transcription. By binding to acetylated histones at MYC target gene promoters and enhancers, CBP/p300 recruits the transcriptional machinery to drive gene expression. This compound, by blocking the bromodomain of CBP/p300, prevents this interaction, leading to the downregulation of MYC and its target genes.
Disruption of Androgen Receptor (AR) Signaling
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. Similar to MYC, AR relies on the co-activator function of CBP and p300 to activate its target genes. CBP/p300 binds to AR and acetylates histones at AR-responsive elements in the genome, facilitating the transcription of genes involved in prostate cancer cell proliferation and survival. By inhibiting the CBP/p300 bromodomains, this compound is postulated to disrupt AR signaling, providing a therapeutic rationale for its use in prostate cancer. While direct evidence for this compound in AR-positive prostate cancer models is limited, other CBP/p300 bromodomain inhibitors have shown potent anti-proliferative effects in these settings.
Preclinical and Clinical Development Landscape
While specific in vivo efficacy data for this compound in solid tumor xenograft models are not extensively published in peer-reviewed literature, the broader class of CBP/EP300 bromodomain inhibitors has demonstrated anti-tumor activity in various preclinical models. For instance, other inhibitors have shown efficacy in models of hematologic malignancies and prostate cancer. Notably, a dual BET and CBP/p300 inhibitor, EP31670, is currently in a Phase 1 clinical trial for advanced solid tumors and hematological malignancies.
Constellation Pharmaceuticals, the initial developer of this compound, has also advanced other epigenetic modulators, such as the EZH2 inhibitors CPI-1205 and CPI-0209, into clinical trials for solid tumors, including prostate cancer. This indicates a strategic interest in targeting epigenetic regulators for the treatment of solid malignancies.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound and similar CBP/EP300 bromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the biochemical potency of an inhibitor in disrupting the interaction between a bromodomain and its acetylated ligand.
Protocol:
-
Reagent Preparation: Recombinant bromodomain protein (e.g., GST-tagged CBP) and a biotinylated acetylated histone peptide (e.g., H4K16ac) are prepared. A FRET donor (e.g., Europium-labeled anti-GST antibody) and a FRET acceptor (e.g., Streptavidin-Allophycocyanin) are also prepared. Serial dilutions of this compound are made.
-
Assay Plate Setup: The reagents and this compound dilutions are dispensed into a low-volume 384-well plate.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on a TR-FRET compatible plate reader. The donor fluorophore is excited, and the emission from both the donor and acceptor is measured at their respective wavelengths.
-
Data Analysis: The ratio of acceptor to donor emission is calculated. These ratios are then plotted against the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay
This assay measures the effect of an inhibitor on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., VCaP, 22Rv1) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using a direct cell counting method.
-
Data Analysis: The luminescence or cell count data is normalized to the vehicle-treated control. The normalized values are plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the occupancy of specific proteins, such as CBP/p300 or transcription factors, at particular genomic loci and to assess changes in histone modifications (e.g., H3K27ac) upon inhibitor treatment.
Protocol:
-
**Cell Treatment and Cross
Methodological & Application
Application Notes and Protocols for CPI-637 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are critical epigenetic regulators that function as histone acetyltransferases (HATs) and scaffolding proteins, playing a key role in controlling gene expression. By competitively binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, this compound disrupts their interaction with acetylated histones and other proteins, leading to the modulation of gene transcription. This activity makes this compound a valuable tool for investigating the biological roles of CBP/EP300 and a potential therapeutic agent in various diseases, including cancer.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its biological activity and elucidating its mechanism of action.
Data Presentation
Biochemical and Cellular Activity of this compound
| Target/Process | Assay Type | Value | Units | Notes |
| CBP (Bromodomain) | TR-FRET | 0.03 | µM | IC50 value.[1] |
| EP300 (Bromodomain) | TR-FRET | 0.051 | µM | IC50 value.[1] |
| BRD4 (BD1) | TR-FRET | 11.0 | µM | IC50 value, indicating selectivity over BET bromodomains.[2] |
| BRD9 | TR-FRET | 0.73 | µM | IC50 value, indicating some off-target activity.[3] |
| MYC Expression | QuantiGene Plex | 0.60 | µM | EC50 value in AMO-1 cells.[1] |
Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Units |
| LNCaP | Prostate Cancer | CellTiter-Glo | 0.65 | µM |
| CWR22R (22Rv1) | Prostate Cancer | CellTiter-Glo | 3.13 | µM |
| LNCaP C4-2B | Prostate Cancer | CellTiter-Glo | 3.35 | µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the this compound stock solution at -20°C or -80°C for long-term stability. When stored properly, the stock solution is stable for at least one year.[2]
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 96-well plates for viability assays, 6-well plates or larger flasks for protein analysis) at a density that allows for logarithmic growth during the treatment period.
-
Adherence: Allow adherent cells to attach overnight. For suspension cells, proceed directly to treatment.
-
This compound Dilution: On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. A typical concentration range for cellular assays is up to 10 µM.[3]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific assay (e.g., 6 hours for MYC expression analysis, 24-72 hours for cell viability assays).[1]
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL.
-
Treatment: After overnight adherence (for adherent cells), treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot for Histone Acetylation
This protocol is designed to assess the effect of this compound on histone H3 lysine (B10760008) 27 acetylation (H3K27ac), a direct target of CBP/EP300.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in 1X SDS sample buffer.
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight with rotation at 4°C to extract histones.
-
Centrifuge to pellet the debris and collect the supernatant containing histones.
-
Neutralize the acid and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a 15% polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27ac (e.g., 1:1000 dilution) overnight at 4°C.
-
As a loading control, use a primary antibody against total Histone H3 (e.g., 1:1000 dilution).
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Co-Immunoprecipitation (Co-IP)
This protocol can be used to investigate the effect of this compound on the interaction of CBP/EP300 with a protein of interest.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (or CBP/EP300) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in 1X SDS sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against CBP/EP300 and the protein of interest.
-
Troubleshooting
-
Low Cell Viability: If high concentrations of this compound are cytotoxic, reduce the concentration or the incubation time.
-
No Effect on Histone Acetylation: Ensure that the treatment time and concentration are sufficient to inhibit CBP/EP300. Confirm the activity of the compound and the quality of the antibodies.
-
High Background in Co-IP: Increase the number of washes and/or the stringency of the wash buffer. Ensure proper pre-clearing of the lysate.
These protocols provide a framework for utilizing this compound in cell culture experiments. Researchers should optimize the conditions for their specific cell lines and experimental goals.
References
Optimal Concentration of CPI-637 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-637 is a potent and selective inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1] These coactivators play a crucial role in regulating the transcription of a wide array of genes involved in cellular proliferation, differentiation, and survival by acetylating histone and non-histone proteins.[2][3][4] Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[5] this compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenic signaling pathways, including those driven by the androgen receptor (AR), estrogen receptor (ER), and c-Myc.
These application notes provide a comprehensive guide for determining the optimal concentration of this compound for various in vitro assays. The provided protocols and data will assist researchers in designing experiments to effectively probe the biological functions of CBP/p300 and to evaluate the therapeutic potential of this compound.
Data Presentation
The optimal concentration of this compound can vary significantly depending on the cell line, assay type, and experimental endpoint. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in different contexts.
Table 1: this compound IC50 and EC50 Values in Biochemical and Cellular Assays
| Target/Process | Assay Type | System/Cell Line | IC50/EC50 (µM) | Reference |
| CBP | TR-FRET | Cell-free | 0.03 | |
| EP300 | TR-FRET | Cell-free | 0.051 | |
| BRD4 BD1 | TR-FRET | Cell-free | 11.0 | |
| MYC Expression | Gene Expression | AMO-1 | 0.60 (EC50) | |
| Cell Proliferation | Cell Viability | LNCaP | 0.65 | |
| Cell Proliferation | Cell Viability | 22Rv1 | 0.3 | |
| Cell Proliferation | Cell Viability | VCaP | 0.4 | |
| Cell Proliferation | Cell Viability | C4-2 | 0.24 | |
| Cell Proliferation | Cell Viability | DU145 | 2.7 | |
| Cell Proliferation | Cell Viability | PC3 | 2.0 |
Note: The IC50 and EC50 values are highly dependent on the specific experimental conditions. Researchers should perform their own dose-response experiments to determine the optimal concentration for their system.
Experimental Protocols
Protocol for Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM to 0.001 µM in half-log or full-log dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined exposure time (e.g., 48, 72, or 96 hours). The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
-
Protocol for Assessing Target Engagement by Western Blot
This protocol outlines a general procedure to assess the effect of this compound on the expression of downstream target proteins of CBP/p300, such as c-Myc or the androgen receptor.
Materials:
-
This compound
-
Target cancer cell line(s)
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., anti-c-Myc, anti-AR) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., based on the determined IC50) for a specific duration (e.g., 24, 48 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in target protein expression upon this compound treatment, normalizing to the loading control.
-
Mandatory Visualization
Caption: this compound inhibits CBP/p300, leading to reduced oncogenic gene expression.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and store CPI-637 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of CPI-637, a potent and selective CBP/EP300 bromodomain inhibitor, for use in both in vitro and in vivo experiments. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300 (EP300)[1][2]. These proteins are key regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for transcription factors. By inhibiting the CBP/EP300 bromodomains, this compound disrupts the recruitment of these co-activators to chromatin, leading to the modulation of gene expression, including the downregulation of oncogenes like MYC[1][3]. Its selectivity and cellular activity make it a valuable tool for studying the biological functions of CBP/EP300 and for potential therapeutic development in oncology.
Physicochemical Properties and Solubility
Proper dissolution is critical to avoid precipitation and ensure accurate dosing. The solubility of this compound in various common laboratory solvents is summarized below. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound[1].
| Property | Value | Reference |
| Molecular Weight | 386.45 g/mol | |
| Solubility | ||
| DMSO | Up to 27 mg/mL (~70 mM) | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Storage and Stability
To maintain the integrity and activity of this compound, it is imperative to follow the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO, which can then be diluted in cell culture media for various cellular assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weigh: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare a high-concentration stock to minimize the final DMSO concentration in the cell culture medium (ideally ≤ 0.1%).
-
Mix Thoroughly: Vortex the solution until the powder is completely dissolved. A clear solution should be obtained.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions for Cell Culture
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Directly add the required volume of the stock solution to pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells being used (typically below 0.5%, with ≤ 0.1% being ideal). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Preparation of this compound Formulation for In Vivo Experiments
For animal studies, a specific formulation is required to ensure the bioavailability of this compound. The following protocol provides a method for preparing a formulation suitable for oral administration. It is recommended to prepare this formulation fresh on the day of use.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a Concentrated Stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 9.6 mg/mL) as described in the in vitro protocol.
-
Add Co-solvents: In a sterile tube, add the following solvents sequentially, ensuring thorough mixing after each addition:
-
10% DMSO (from the concentrated stock)
-
40% PEG300
-
5% Tween-80
-
-
Final Dilution with Saline: Add 45% saline to the mixture to reach the final desired volume and concentration.
-
Ensure Homogeneity: Mix the final formulation thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. The final formulation should be a clear solution or a homogenous suspension.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound inhibits the bromodomains of CBP and p300, which are critical co-activators for a multitude of transcription factors. By binding to the acetyl-lysine binding pocket of these bromodomains, this compound prevents their recruitment to chromatin. This leads to a decrease in histone acetylation at specific gene loci, resulting in the repression of target gene transcription. One of the key downstream effects of CBP/p300 inhibition by this compound is the suppression of MYC gene expression, a critical oncogene involved in cell proliferation, growth, and apoptosis.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay, such as measuring the inhibition of cell proliferation or target gene expression.
References
Application Notes and Protocols for CPI-637 Treatment in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CPI-637, a potent and selective inhibitor of the CBP/EP300 bromodomains, in gene expression studies. Detailed protocols for cell treatment and subsequent gene expression analysis are provided, along with key quantitative data and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are crucial regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/EP300 recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key step in transcriptional activation. By competitively binding to this bromodain, this compound disrupts this interaction, leading to the modulation of gene expression, notably the downregulation of oncogenes such as MYC.[3][4]
Mechanism of Action
CBP and EP300 are involved in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. This compound's mechanism of action involves the inhibition of the "reading" of acetylated histone marks by the CBP/EP300 bromodomains, which in turn prevents the recruitment of the transcriptional machinery necessary for the expression of a specific subset of genes. This targeted inhibition makes this compound a valuable tool for studying the epigenetic regulation of gene expression and as a potential therapeutic agent.
References
- 1. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
Application Note: Detecting CPI-637 Target Engagement in Cellular Models via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are critical epigenetic regulators that recognize acetylated lysine (B10760008) residues on histones and other proteins, facilitating the assembly of transcriptional machinery and promoting gene expression.[4] By competitively binding to the acetyl-lysine binding pocket of CBP/EP300 bromodomains, this compound disrupts this interaction, leading to the modulation of expression of key oncogenes, such as c-MYC.[1] This application note provides a detailed protocol for assessing the target engagement of this compound in a cellular context using Western blotting. The primary method involves quantifying changes in histone acetylation marks, a direct downstream consequence of CBP/EP300 inhibition, and a secondary method involves monitoring the expression of the downstream target protein, c-MYC.
Principle
CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in acetylating specific lysine residues on histone tails, notably H3K27. While this compound inhibits the bromodomain (the "reader") and not the HAT domain (the "writer"), the overall functional inhibition of CBP/EP300 can lead to a decrease in specific histone acetylation marks. Therefore, a reduction in the levels of acetylated histones, such as Acetyl-Histone H3 (Lys27), can serve as a proximal biomarker for this compound target engagement. Additionally, since the expression of oncogenes like c-MYC is dependent on CBP/EP300 activity, a decrease in c-MYC protein levels can serve as a downstream pharmacodynamic marker of this compound activity.
Quantitative Data Summary
The following table summarizes the reported potency of this compound from various assays.
| Parameter | Target | Assay Type | Value | Reference |
| IC50 | CBP Bromodomain | TR-FRET | 0.03 µM | |
| IC50 | EP300 Bromodomain | TR-FRET | 0.051 µM | |
| EC50 | MYC Expression | QuantiGene Plex | 0.60 µM | |
| EC50 | CBP | BRET | 0.3 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for the Western blot protocol.
Caption: Mechanism of this compound action in the cell nucleus.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol outlines the steps for performing a Western blot to detect changes in histone acetylation and c-MYC expression following treatment with this compound.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., AMO-1 multiple myeloma cells)
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors. For histone extraction, a specialized histone extraction buffer is recommended.
-
Histone Extraction Buffer: (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-20% Tris-Glycine gels)
-
Running Buffer: (Tris-Glycine-SDS)
-
Transfer Buffer: (Tris-Glycine with 20% methanol)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Acetyl-Histone H3 (Lys27)
-
Rabbit anti-Histone H3 (as a loading control)
-
Rabbit anti-c-MYC
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: (e.g., ChemiDoc)
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 24, or 48 hours).
-
-
Cell Lysis and Protein Extraction:
-
For Total Protein (c-MYC):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes.
-
Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
For Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with a hypotonic buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and resuspend in water.
-
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg for total protein, 5-15 µg for histones) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band (Acetyl-H3K27 or c-MYC) to the corresponding loading control (Total Histone H3 or β-actin/GAPDH).
-
Plot the normalized data to visualize the dose-dependent effect of this compound.
-
Expected Results
A successful experiment will demonstrate a dose-dependent decrease in the levels of Acetyl-Histone H3 (Lys27) and/or c-MYC protein in cells treated with this compound compared to the vehicle-treated control. The total Histone H3 and β-actin/GAPDH levels should remain relatively constant across all conditions, confirming equal protein loading.
Troubleshooting
-
High Background: Insufficient blocking or washing. Increase blocking time or the number of washes.
-
No or Weak Signal: Check antibody dilutions, transfer efficiency, and ECL substrate activity.
-
Uneven Bands: Issues with gel polymerization or protein loading. Ensure consistent sample preparation and loading.
By following this detailed protocol, researchers can effectively utilize Western blotting to monitor the cellular target engagement of this compound, providing valuable insights into its mechanism of action and pharmacodynamic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of CPI-637
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and execution of in vivo studies involving CPI-637, a selective inhibitor of the CBP/EP300 bromodomains. The information is intended to guide researchers in developing robust preclinical experimental plans.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the bromodomains of two highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery. By targeting the bromodomain, this compound prevents the "reading" of acetylated lysine (B10760008) residues on histones and other proteins, thereby disrupting gene transcription programs implicated in various diseases, particularly cancer.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the CBP and EP300 bromodomains. This disruption prevents the recruitment of these coactivators to acetylated chromatin, leading to the downregulation of key oncogenes, such as MYC.[4] The inhibition of CBP/EP300 can induce cell cycle arrest and promote differentiation in cancer cells.
Signaling Pathway of this compound Action
References
- 1. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 3. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with CPI-637 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing cell viability assays with CPI-637, a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. This document includes the mechanism of action of this compound, detailed experimental protocols, and expected outcomes in relevant cancer cell lines.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CBP and EP300. These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for transcription machinery. By binding to acetylated lysine (B10760008) residues on histones and other proteins, the bromodomains of CBP/p300 play a critical role in chromatin remodeling and the transcription of key oncogenes, most notably MYC.
The inhibition of CBP/p300 bromodomains by this compound disrupts the reading of acetylated histone marks, leading to the downregulation of MYC expression. Since MYC is a critical driver of cell proliferation, its suppression can induce cell cycle arrest and apoptosis in various cancer models, making this compound a promising therapeutic agent.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the competitive inhibition of the CBP/p300 bromodomains. This prevents the recognition of acetylated lysine residues on histones and other proteins, thereby disrupting the assembly of transcriptional machinery at key gene promoters and enhancers. A major consequence of this inhibition is the suppression of the transcription of the proto-oncogene MYC, a master regulator of cell proliferation, growth, and apoptosis. The downregulation of MYC leads to cell cycle arrest, primarily at the G1/S transition, and the induction of the intrinsic apoptotic pathway.
Quantitative Data on this compound Activity
The following tables summarize the in vitro efficacy of this compound across various cell lines and assays.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Assay | IC50/EC50 (µM) | Assay Type | Reference |
| CBP (biochemical) | 0.03 | TR-FRET | |
| EP300 (biochemical) | 0.051 | TR-FRET | |
| BRD4 (BD1) (biochemical) | 11.0 | TR-FRET | |
| BRD9 (biochemical) | 0.73 | TR-FRET | |
| MYC Expression (AMO-1 cells) | 0.60 | Gene Expression | |
| CBP (cellular) | 0.3 | BRET |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| AMO-1 | Multiple Myeloma | ~0.6 | MYC Expression | |
| LNCaP | Prostate Cancer | 0.65 | Cell Proliferation | |
| CWR22Rv1 | Prostate Cancer | 3.13 | CellTiter-Glo |
Table 3: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) | Assay | Reference |
| J-Lat A2 | Latently HIV-1 infected Jurkat T cells | >200 | MTT | |
| J-Lat 10.6 | Latently HIV-1 infected Jurkat T cells | >200 | MTT | |
| ACH2 | Latently HIV-1 infected T cells | >200 | MTT | |
| TZM-bl | HeLa derivative | >200 | MTT | |
| PBMCs | Normal Human Peripheral Blood Mononuclear Cells | >200 | MTT |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a detailed method for assessing the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (570 nm and 630 nm filters)
Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
(Optional) Measure the background absorbance at 630 nm and subtract it from the 570 nm readings.
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using non-linear regression analysis.
Application Notes and Protocols for RNA-Sequencing Analysis Following CPI-637 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts the recruitment of CBP/EP300 to chromatin, leading to the modulation of gene expression.[1] Notably, inhibition of CBP/EP300 has been shown to suppress the transcription of key oncogenes, including MYC, making it a promising therapeutic strategy in various cancers.[1]
RNA-sequencing (RNA-seq) is a powerful technology for investigating the genome-wide transcriptional changes induced by therapeutic agents like this compound. This document provides detailed application notes and protocols for performing RNA-seq analysis on cells treated with this compound, from experimental design to data interpretation.
Mechanism of Action of this compound
CBP and EP300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histone proteins and other transcription factors. This acetylation neutralizes the positive charge of lysine (B10760008) residues, leading to a more open chromatin structure that is accessible to the transcriptional machinery. The bromodomain of CBP/EP300 recognizes these acetylated lysines, anchoring the complex to chromatin and facilitating the transcription of target genes.
This compound competitively inhibits the CBP/EP300 bromodomains, preventing their interaction with acetylated histones. This leads to the displacement of CBP/EP300 from chromatin and a subsequent reduction in the transcription of their target genes. One of the most well-characterized downstream effects of CBP/EP300 inhibition is the suppression of the MYC oncogene and its transcriptional program.
Key Signaling Pathways Modulated by this compound
RNA-sequencing analysis following treatment with CBP/EP300 inhibitors has revealed modulation of several critical signaling pathways involved in cell proliferation, survival, and immune responses.
-
MYC Signaling: As a master transcriptional regulator, MYC controls the expression of a vast number of genes involved in cell cycle progression, metabolism, and protein synthesis. This compound treatment leads to the downregulation of MYC and its target genes, representing a primary mechanism of its anti-cancer activity.
-
Interferon Regulatory Factor 4 (IRF4) Signaling: In hematological malignancies, CBP/EP300 bromodomain inhibition has been shown to suppress the expression of IRF4, a key transcription factor for lymphocyte development and function, and its downstream targets, including MYC.
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival. CBP/EP300 are coactivators for NF-κB, and their inhibition can attenuate NF-κB-mediated gene expression.
This compound inhibits the binding of CBP/EP300 bromodomains to acetylated histones, leading to transcriptional repression.
Experimental Protocols
This section provides a detailed workflow for conducting an RNA-sequencing experiment to analyze the effects of this compound treatment.
A general workflow for RNA-sequencing analysis after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line known to be dependent on MYC signaling).
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 6, 24, 48 hours). Include at least three biological replicates for each condition.
RNA Isolation
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).
-
RNA Extraction: Isolate total RNA using a method of choice, such as phenol-chloroform extraction or a column-based purification kit.[2]
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[2]
-
RNA Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an A260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
RNA-Sequencing Library Preparation
-
mRNA Enrichment: Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA molecules.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces (typically 200-500 nucleotides) using enzymatic or chemical methods.[3]
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA fragments to create blunt ends and ligate sequencing adapters to both ends. These adapters contain sequences necessary for binding to the sequencing flow cell and for indexing (barcoding) different samples.
-
PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of library for sequencing.
-
Library Quality Control: Assess the quality and quantity of the final library using a bioanalyzer and qPCR.
Sequencing
-
Library Pooling: Pool the indexed libraries from different samples in equimolar amounts.
-
Sequencing: Sequence the pooled libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the specific research goals.
Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads that map to each gene to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between this compound-treated and control samples.[1][4]
-
Pathway and Gene Ontology Analysis: Perform pathway analysis (e.g., using GSEA or DAVID) and Gene Ontology (GO) analysis to identify the biological pathways and processes that are enriched among the differentially expressed genes.
Data Presentation: Quantitative RNA-Sequencing Results
The following table presents representative data from a hypothetical RNA-sequencing experiment in a human cancer cell line treated with a CBP/EP300 bromodomain inhibitor. This data is modeled after publicly available datasets for similar inhibitors (e.g., GEO accession GSE70620) and illustrates the expected changes in gene expression.[5]
| Gene Symbol | Description | log2FoldChange | p-value | Adjusted p-value |
| Downregulated Genes | ||||
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.58 | 1.2e-15 | 4.5e-14 |
| IRF4 | Interferon Regulatory Factor 4 | -2.15 | 3.4e-12 | 8.9e-11 |
| CCND2 | Cyclin D2 | -1.98 | 5.6e-10 | 1.1e-08 |
| E2F1 | E2F Transcription Factor 1 | -1.75 | 7.8e-08 | 9.2e-07 |
| CDK6 | Cyclin Dependent Kinase 6 | -1.52 | 2.1e-06 | 1.5e-05 |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.32 | 4.5e-11 | 9.8e-10 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.10 | 6.7e-09 | 1.3e-07 |
| BTG2 | BTG Anti-Proliferation Factor 2 | 1.88 | 9.1e-07 | 7.2e-06 |
Mandatory Visualization: Signaling Pathways
Signaling pathways affected by this compound treatment.
Conclusion
This compound represents a promising class of epigenetic modulators with therapeutic potential in oncology and other diseases. RNA-sequencing is an indispensable tool for elucidating the genome-wide effects of this compound on gene expression and for understanding its mechanism of action. The protocols and application notes provided here offer a comprehensive guide for researchers to design, execute, and interpret RNA-seq experiments involving this compound treatment, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cephamls.com [cephamls.com]
- 3. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 4. E-GEOD-71909 - Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma (ChIP-Seq) - OmicsDI [omicsdi.org]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CPI-637 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues with the CBP/EP300 bromodomain inhibitor, CPI-637, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do first?
A1: this compound is known to be insoluble in water and ethanol.[1][2] The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this compound.[1][2][3][4][5][6][7] From this stock, you can make further dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough to not affect your biological system, typically less than 0.5% (v/v).[8][9]
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments?
A2: The tolerance to DMSO can vary significantly between different cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[9]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[9]
Q3: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue for hydrophobic small molecules and is often referred to as "crashing out".[9] Here are several strategies to prevent this:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous solution, perform intermediate dilutions in pure DMSO first to lower the concentration gradually.[3]
-
Use Pre-warmed Media: Always use cell culture media pre-warmed to 37°C for your dilutions, as solubility can be temperature-dependent.[9]
-
Slow Addition with Agitation: Add the final diluted DMSO stock to the pre-warmed medium dropwise while gently vortexing or swirling the medium.[9]
-
Lower the Final Concentration: The final concentration of this compound in your medium might be exceeding its aqueous solubility limit. Try using a lower final concentration.
Q4: Can I use other solvents or formulations to improve the solubility of this compound in aqueous solutions?
A4: Yes, for certain applications, especially for in vivo studies, co-solvents and surfactants can be used. A suggested formulation includes a combination of DMSO, PEG300, and Tween-80 in saline.[2][3] However, for cell-based assays, minimizing additives is generally preferred to avoid off-target effects.
Q5: How should I store my this compound stock solutions?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage.[3][6] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3]
Troubleshooting Guide
Issue: Precipitate observed in cell culture wells after adding this compound.
| Possible Cause | Troubleshooting Steps |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. Solution: Decrease the final working concentration of this compound. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[9] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[9] Solution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3][9] Add the compound dropwise while gently vortexing the media.[9] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[9] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[9] This may require making a more dilute stock solution in DMSO. |
| Compound Instability | The compound may be degrading or precipitating over time in the aqueous environment of the cell culture medium. Solution: Prepare working solutions fresh for each experiment. If you suspect instability, perform a time-course experiment to check for a decrease in activity over time. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 9.62 mg/mL (24.89 mM) to 27 mg/mL (69.86 mM) | [3][4][5] |
| DMF | 0.2 mg/mL | [2][5] |
| Ethanol | Insoluble / 0.1 mg/mL | [1][2][4][5] |
| Water | Insoluble | [1][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2][5] |
Note: Solubility can be affected by factors such as temperature, purity, and the presence of moisture in the solvent. It is recommended to use fresh, anhydrous DMSO.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 386.45 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.86 mg of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder in a sterile microcentrifuge tube.
-
Vortex: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate for short bursts.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: In Vitro Assay for Inhibition of MYC Expression
Objective: To determine the effect of this compound on MYC expression in a cancer cell line (e.g., AMO-1).[4]
Materials:
-
AMO-1 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with 10% fetal calf serum)[4]
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Anhydrous DMSO (for vehicle control and dilutions)
-
Reagents for RNA extraction and qRT-PCR or cell lysis buffer for Western blotting
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed AMO-1 cells at a density of 20,000 cells/well in a 96-well plate and allow them to adhere overnight.[4]
-
Preparation of Working Solutions:
-
Prepare a series of intermediate dilutions of the 10 mM this compound stock solution in anhydrous DMSO.
-
From these intermediate stocks, prepare the final working concentrations by diluting them in pre-warmed (37°C) complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0-5 µM) or the vehicle control (medium with the same final concentration of DMSO).[4]
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours).[4]
-
Endpoint Analysis (qRT-PCR for MYC mRNA):
-
Wash cells with PBS.
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify MYC mRNA levels using qRT-PCR with specific primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Endpoint Analysis (Western Blot for MYC Protein):
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MYC and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis: Analyze the relative expression of MYC mRNA or protein compared to the vehicle-treated control.
Visualizations
Caption: Simplified signaling pathway showing the role of CBP/p300 and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on MYC expression in a cell-based assay.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CBP/p300 inhibitor | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to prevent CPI-637 precipitation in media
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of CPI-637 and the prevention of its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility properties of this compound?
This compound is a small molecule inhibitor with specific solubility characteristics. It is soluble in Dimethyl sulfoxide (B87167) (DMSO) but is generally considered insoluble in water and ethanol[1]. The solubility in DMSO can vary slightly between suppliers and batches, but it is the recommended solvent for preparing stock solutions. It is critical to use anhydrous, high-purity DMSO, as absorbed moisture can significantly decrease the solubility of the compound[1].
Quantitative Solubility Data for this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| DMSO | ≥19.3 mg/mL | ~50 mM | With gentle warming. | [2] |
| DMSO | 26 - 27 mg/mL | ~67 - 70 mM | Use fresh, moisture-free DMSO. | [1] |
| DMSO | 9.62 mg/mL | ~24.89 mM | Requires sonication. | [3] |
| DMSO | 0.5 mg/mL | ~1.3 mM | - | [4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~1.3 mM | - | [4] |
| Water | Insoluble | - | - | [1] |
| Ethanol | Insoluble | - | - | [1] |
| DMF | 0.2 mg/mL | ~0.5 mM | - | [4] |
Q2: My this compound precipitated immediately after I diluted my DMSO stock into cell culture media. What are the likely causes?
Precipitation upon dilution into aqueous solutions like cell culture media is a common issue for hydrophobic small molecules prepared in DMSO. The primary reasons include:
-
Exceeding Aqueous Solubility Limit : Although soluble in 100% DMSO, this compound has very low solubility in aqueous media. When the DMSO stock is diluted, the compound can crash out of solution as the solvent environment changes from organic to aqueous.
-
Improper Dilution Technique : Simply adding a small volume of cold DMSO stock into a large volume of media can cause localized high concentrations of this compound that precipitate before they can disperse.
-
Temperature Shock : Adding cold DMSO stock solution directly from -20°C or -80°C storage to warm (37°C) media can cause the compound to precipitate due to rapid temperature changes affecting solubility[5][6].
-
Media Components : The high concentration of salts, proteins (like serum), and other components in cell culture media can interact with this compound and reduce its solubility[6].
-
High Final DMSO Concentration : While DMSO aids initial dissolution, high final concentrations can be toxic to cells. However, diluting the compound too much (to keep DMSO low) can push it below its aqueous solubility limit[7]. It is crucial to keep the final DMSO concentration in culture media below 0.5%, and ideally below 0.1%[7].
Q3: What is the best practice for preparing a working solution of this compound in cell culture media to avoid precipitation?
Following a careful, stepwise dilution protocol is the most effective way to prevent precipitation. This involves preparing an intermediate dilution and ensuring the final working solution is prepared correctly.
See the detailed protocol below for a step-by-step guide.
Q4: My DMSO stock solution, which was clear initially, now shows crystals after freeze-thaw cycles. What should I do?
Precipitation in DMSO stock after storage, particularly after freezing, is a common issue[1][5].
-
Action : Before use, warm the vial to 37°C for 5-10 minutes and vortex thoroughly to attempt to redissolve the compound[2][5]. Gentle sonication can also be effective[3][5].
-
Verification : Always visually inspect the solution to ensure the precipitate has fully redissolved. If it persists, your stock solution concentration is likely lower than intended, which will affect experimental results.
-
Prevention : To prevent this, aliquot the stock solution into single-use volumes after initial preparation. This avoids repeated freeze-thaw cycles, which are a major cause of precipitation and compound degradation[1][3]. Store these aliquots at -20°C or -80°C[5].
Troubleshooting Guide
If you encounter precipitation, use this logical workflow to diagnose and resolve the issue.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution from DMSO Stock
This protocol details the recommended method for diluting a high-concentration DMSO stock of this compound into an aqueous medium for cell-based assays.
-
Prepare DMSO Stock :
-
Using an analytical balance, weigh the required amount of this compound powder.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Vortex for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again to ensure complete dissolution[2][5].
-
Once fully dissolved, aliquot into single-use tubes and store at -20°C or -80°C[5].
-
-
Prepare Working Solution :
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Retrieve a single-use aliquot of your this compound DMSO stock and bring it to room temperature.
-
To make the final working solution, add a small volume of the DMSO stock to the pre-warmed medium while gently vortexing or swirling the tube[7]. For example, to make a 10 µM solution from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This maintains a low final DMSO concentration (0.1%).
-
Visually inspect the final working solution. It should be clear and free of any precipitate.
-
Use the freshly prepared working solution immediately to treat your cells.
-
Protocol 2: Determining Maximum Soluble Concentration in a Specific Medium
This experiment helps you find the upper concentration limit of this compound in your unique experimental medium before precipitation occurs.
-
Materials :
-
High-concentration this compound stock in DMSO (e.g., 20 mM).
-
Your specific complete cell culture medium.
-
A clear 96-well plate.
-
Multichannel pipette.
-
-
Procedure :
-
Pre-warm your complete medium to 37°C.
-
In the 96-well plate, add 198 µL of the pre-warmed medium to multiple wells.
-
Prepare a serial dilution of your this compound stock in DMSO.
-
Add 2 µL of each DMSO dilution to the corresponding wells containing medium. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%. Include a DMSO-only control.
-
Mix gently by pipetting up and down.
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours)[7].
-
The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions[7].
-
Mechanism of Action Context
Understanding the target of this compound can be useful. It is a selective inhibitor of the bromodomains of CBP and EP300, which are transcriptional coactivators. Inhibition of these targets can lead to downstream effects, such as the suppression of MYC expression[1][8][9].
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of CPI-637 on BRD9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of CPI-637, a potent inhibitor of CBP/EP300 bromodomains, on its known off-target, BRD9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective, cell-active benzodiazepinone inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] It was developed through fragment-based screening and exhibits potent biochemical and cellular activity against CBP/EP300.[1]
Q2: What is the known off-target activity of this compound?
While this compound is highly selective against the BET family of bromodomains, it displays significant biochemical activity against Bromodomain-containing protein 9 (BRD9).[1]
Q3: Why is the off-target effect on BRD9 a concern?
Initially, the inhibition of BRD9 was considered acceptable as it was not shown to produce a pronounced cellular phenotype. However, emerging research has demonstrated that BRD9 is a critical regulator in certain cellular contexts, such as in androgen receptor signaling and prostate cancer progression. Therefore, off-target inhibition of BRD9 by this compound could lead to confounding experimental results.
Q4: How can I distinguish between on-target (CBP/EP300) and off-target (BRD9) effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental data. A multi-faceted approach is recommended, including:
-
Using orthogonal chemical probes: Employ a structurally distinct CBP/EP300 inhibitor with a different off-target profile.
-
Genetic knockdown or knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of CBP, EP300, or BRD9 to see if the phenotype of this compound treatment is recapitulated.
-
Employing a negative control: Use a structurally similar but inactive analog of this compound.
-
Dose-response analysis: Off-target effects often occur at higher concentrations. Correlate the concentration at which the phenotype is observed with the IC50 values for on- and off-target proteins.
-
Targeted protein degradation: Utilize systems like dTAG to selectively degrade the target protein of interest and observe the resulting phenotype.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected experimental outcomes that may be related to the off-target effects of this compound.
Issue 1: Observed phenotype does not align with the known functions of CBP/EP300.
If you observe a cellular phenotype that is not consistent with the established roles of CBP and EP300, it is crucial to investigate the potential contribution of BRD9 inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Recommended Actions:
-
Confirm Target Engagement: First, verify that this compound is engaging with CBP/EP300 in your cellular system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
-
Investigate BRD9's Role:
-
Use a BRD9-selective inhibitor: Treat cells with a selective BRD9 inhibitor to see if it reproduces the phenotype observed with this compound.
-
BRD9 Knockdown: Use siRNA or shRNA to specifically reduce BRD9 protein levels and assess if this mimics the effect of this compound.
-
-
Quantitative Analysis: Compare the dose-response curves for the observed phenotype with the IC50 values of this compound for CBP/EP300 and BRD9. A closer correlation with the BRD9 IC50 suggests an off-target effect.
Issue 2: Inconsistent results across different cell lines.
Variability in experimental outcomes between different cell lines can often be attributed to differences in the expression levels of on- and off-target proteins.
Recommended Actions:
-
Profile Protein Expression: Perform Western blot analysis to quantify the protein levels of CBP, EP300, and BRD9 in the cell lines being used.
-
Correlate Expression with Phenotype: Determine if there is a correlation between the expression levels of BRD9 and the strength of the observed phenotype. Higher BRD9 expression might sensitize cells to the off-target effects of this compound.
Quantitative Data Summary
The following table summarizes the reported biochemical potencies of this compound against its primary targets and known off-target.
| Target | Assay Type | IC50 / Kd | Reference |
| CBP | TR-FRET | 30 nM | |
| EP300 | TR-FRET | 51 nM | |
| BRD9 | TR-FRET | 730 nM | |
| BRD4 (BD1) | TR-FRET | 11,000 nM |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stability of proteins in their native cellular environment. Ligand binding typically stabilizes a protein, leading to a higher melting temperature.
Objective: To confirm the engagement of this compound with CBP/EP300 and BRD9 in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble CBP, EP300, and BRD9 in the supernatant by Western blotting. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Western Blotting for Protein Expression
Objective: To quantify the expression levels of CBP, EP300, and BRD9 in different cell lines or to assess the efficiency of siRNA/shRNA-mediated knockdown.
Methodology:
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for CBP, EP300, BRD9, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathway Diagrams
On-Target Signaling Pathway: CBP/EP300 and MYC Regulation
CBP and EP300 are transcriptional coactivators that play a role in regulating the expression of various genes, including the proto-oncogene MYC. Inhibition of the CBP/EP300 bromodomain by this compound can lead to the downregulation of MYC expression.
Caption: On-target effect of this compound on the CBP/EP300-MYC axis.
Potential Off-Target Signaling and Experimental Deconvolution
To deconvolute the on-target effects on CBP/EP300 from the off-target effects on BRD9, a parallel investigation using genetic tools is recommended.
Caption: Deconvolution of on- and off-target effects.
References
Technical Support Center: Optimizing CPI-637 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CPI-637, a selective inhibitor of the bromodomains of CBP and EP300, while minimizing cytotoxic effects. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and cell-active benzodiazepinone that inhibits the bromodomains of CREB-binding protein (CBP) and the E1A-associated protein p300 (EP300).[1] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, which are key post-translational modifications on histones and other proteins. By binding to the acetyl-lysine binding pocket of CBP/EP300, this compound disrupts their role as transcriptional co-activators, leading to the modulation of gene expression.[2] A notable downstream effect of CBP/EP300 inhibition is the suppression of the transcription factor MYC.[1][2]
Q2: What is the typical effective concentration of this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. For instance, the EC50 for the inhibition of MYC expression in AMO-1 cells is 0.60 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for CBP/EP300 over the BET family of bromodomains (e.g., >700-fold selectivity over BRD4), it does exhibit some activity against BRD9. Researchers should consider this off-target activity when interpreting experimental results.
Q4: At what concentrations does this compound typically show cytotoxicity?
A4: this compound generally exhibits low cytotoxicity, with 50% cytotoxic concentrations (CC50) in the high micromolar range. For example, in a study using an MTT assay, the CC50 values ranged from 195.12 to 303.60 µM in various cell lines, including J-Lat A2, J-Lat 10.6, ACH2, TZM-bl, and human PBMCs. However, it is crucial to determine the specific cytotoxic concentration for your cell line of interest.
Q5: What solvent should I use to dissolve this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. It is important to ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.
Data Summary Tables
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50/EC50 (µM) | Notes |
| CBP (TR-FRET) | 0.03 | Biochemical assay measuring direct binding. |
| EP300 (TR-FRET) | 0.051 | Biochemical assay measuring direct binding. |
| BRD4 BD-1 (TR-FRET) | 11.0 | Indicates high selectivity over BET bromodomains. |
| BRD9 (TR-FRET) | 0.73 | A known off-target. |
| MYC Expression (AMO-1 cells) | 0.60 (EC50) | Cellular assay measuring a downstream effect. |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | CC50 (µM) | Assay |
| J-Lat A2 | 212.35 | MTT |
| J-Lat 10.6 | 195.12 | MTT |
| ACH2 | 256.41 | MTT |
| TZM-bl | 303.60 | MTT |
| Human PBMCs | 289.77 | MTT |
Data from a study investigating this compound as a latency-reversing agent for HIV-1.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration of this compound for a specific biological effect (e.g., inhibition of a target gene's expression) in your cell line of interest.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Reagents for your specific downstream assay (e.g., qPCR for gene expression)
-
Multichannel pipette
-
Plate reader or other required instrumentation
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to use a wide concentration range initially (e.g., 0.01 µM to 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Treatment:
-
Carefully remove the medium from the wells and replace it with the prepared this compound dilutions or control solutions.
-
Incubate the plate for a duration appropriate for your experiment (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After the incubation period, perform your chosen assay to measure the biological effect of interest (e.g., lyse cells for RNA extraction and subsequent qPCR).
-
-
Data Analysis:
-
Normalize the results of the treated wells to the vehicle control.
-
Plot the percentage of inhibition (or desired effect) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value.
-
Protocol 2: Assessment of this compound Cytotoxicity using a Resazurin-Based Viability Assay
This protocol describes a method to determine the cytotoxic concentration of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well, clear-bottom, black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete culture medium, including concentrations up to the high micromolar range (e.g., up to 500 µM) to ensure you capture the full cytotoxic range.
-
Include a vehicle control and a no-treatment control.
-
-
Treatment:
-
Treat the cells as described in Protocol 1.
-
-
Resazurin Assay:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add resazurin solution to each well (typically 10% of the well volume).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin only).
-
Calculate the percentage of cell viability by normalizing the fluorescence of treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC50 value.
-
Troubleshooting Guide
Issue 1: No observable effect of this compound at expected concentrations.
-
Possible Cause: Inhibitor instability.
-
Solution: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Possible Cause: Low cell permeability in your specific cell line.
-
Solution: While this compound is cell-active, permeability can vary. Consider increasing the incubation time or using a more sensitive downstream assay.
-
-
Possible Cause: The biological pathway being measured is not sensitive to CBP/EP300 inhibition in your experimental model.
-
Solution: Confirm the expression and activity of CBP/EP300 in your cell line. As a positive control, measure the expression of a known downstream target like MYC.
-
Issue 2: High levels of cell death even at low concentrations of this compound.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is non-toxic for your cell line (typically <0.1-0.5%). Run a vehicle control with the same DMSO concentration to confirm.
-
-
Possible Cause: Your cell line is particularly sensitive to CBP/EP300 inhibition.
-
Solution: Perform a cytotoxicity assay (Protocol 2) with a finer titration of lower concentrations to determine the precise cytotoxic threshold for your cells.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect your prepared dilutions for any signs of precipitation. If observed, you may need to adjust your dilution scheme or use a different solvent for the final dilutions, ensuring compatibility with your cells.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure consistent cell numbers are seeded for each experiment. Use a cell counter for accuracy.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Use fresh aliquots of your stock solution for each experiment. Avoid using a stock solution that has been stored for an extended period at 4°C after thawing.
-
-
Possible Cause: Variability in incubation times.
-
Solution: Use a precise timer for all incubation steps to ensure consistency across experiments.
-
Visualizations
Caption: Simplified CBP/EP300 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal, non-toxic concentration of this compound.
References
Technical Support Center: Interpreting Unexpected Results from CPI-637 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CPI-637. The information provided is designed to help you interpret unexpected results, navigate common experimental challenges, and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] By binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts the interaction between CBP/EP300 and acetylated histone proteins, as well as other acetylated transcription factors.[1] This leads to the modulation of gene expression, including the downregulation of key oncogenes like MYC.[1][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for CBP/EP300 over the BET family of bromodomains (over 700-fold selectivity), it does exhibit some off-target activity.[1][4] The most significant off-target activity is against BRD9, with a reported IC50 of 0.73 μM.[2][3] It also has much weaker activity against BRD4 (IC50 = 11.0 μM).[1][3] It is important to consider these off-target activities when interpreting experimental results, especially at higher concentrations of this compound.
Q3: My cells show a weaker than expected response to this compound in a proliferation assay. What are the possible reasons?
A3: Several factors could contribute to a weaker than expected anti-proliferative effect:
-
Functional Redundancy: CBP and p300 have overlapping functions. If the cell line expresses high levels of p300, it may compensate for the inhibition of CBP's bromodomain, leading to reduced sensitivity.[5]
-
Cell Line Dependency: The sensitivity to CBP/EP300 inhibition is context-dependent. Some cell lines may not rely on CBP/EP300 signaling for their proliferation and survival.[5]
-
Inhibitor Inactivity: Ensure the proper storage and handling of this compound to prevent degradation. It is advisable to aliquot the compound and store it at -20°C or -80°C.[5][6] Confirm the inhibitor's activity with a positive control cell line known to be sensitive to this compound.
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence the cellular response to the inhibitor. Standardize these conditions across experiments.[6]
Q4: I am observing inconsistent results between experiments. What are the common causes of variability?
A4: Inconsistent results can arise from several sources:
-
Inhibitor Degradation: As mentioned above, improper storage can lead to reduced potency of this compound.[6]
-
Cell Line Heterogeneity: Cell lines can drift over time in culture, leading to a heterogeneous population with varying sensitivities to the inhibitor. It is recommended to use cells within a consistent and low passage number range.[6]
-
Variability in Experimental Parameters: Ensure consistent cell seeding densities, inhibitor concentrations, and incubation times across all experiments.[5]
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in a suitable solvent like DMSO before diluting it in culture medium. Precipitation of the compound will lead to inconsistent effective concentrations.
Troubleshooting Guides
Problem 1: No significant change in cell viability or proliferation after treatment.
| Possible Cause | Troubleshooting Steps |
| Functional redundancy of p300 | 1. Confirm p300 expression: Perform a Western blot to check the protein levels of p300 in your cell line. 2. Dual inhibition: Consider using a dual CBP/p300 inhibitor to see if this elicits a stronger response. 3. p300 knockdown: Use siRNA or shRNA to knockdown p300 in combination with this compound treatment.[5] |
| Inhibitor inactivity | 1. Check inhibitor stability and storage: Ensure the inhibitor has been stored correctly. 2. Verify inhibitor concentration and activity: Perform a dose-response experiment in a known sensitive cell line as a positive control. 3. Confirm target engagement: Perform a Western blot for H3K27ac, a key histone mark deposited by CBP/EP300. A decrease in H3K27ac indicates target engagement.[5] |
| Cell line is not dependent on CBP/EP300 | 1. Genomic analysis: Check for mutations or deletions in the CREBBP and EP300 genes in your cell line. 2. Investigate alternative pathways: The cells may be driven by signaling pathways that are independent of CBP/EP300. |
| Poor cell permeability | 1. Consult manufacturer's data: Check for information on the cell permeability of this compound. 2. Use alternative compounds: Consider using other CBP/EP300 inhibitors with better-characterized cell permeability. |
Problem 2: Unexpected or inconsistent downstream effects (e.g., gene expression changes).
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Use a structurally different inhibitor: Test another CBP/EP300 inhibitor with a different chemical scaffold to see if the same effect is observed. 2. Perform knockdown experiments: Use siRNA or shRNA to specifically knockdown CBP and/or EP300 and compare the phenotype to that of this compound treatment. 3. Consider BRD9 inhibition: Given this compound's activity against BRD9, investigate if the observed phenotype is consistent with known effects of BRD9 inhibition, such as regulation of DNA damage/repair pathways and apoptosis in some cancers.[7][8] |
| Incorrect timing of analysis | 1. Perform a time-course experiment: Analyze changes in gene and protein expression at multiple time points after inhibitor treatment to capture the optimal window of response.[5] Epigenetic changes and their downstream consequences can take time to manifest. |
| Experimental variability | 1. Standardize protocols: Ensure consistent cell seeding densities, inhibitor concentrations, and incubation times. 2. Include proper controls: Always include a vehicle control (e.g., DMSO) in your experiments. |
| Acquired Resistance | 1. RNA-seq or proteomic analysis: If cells develop resistance over time, perform transcriptomic or proteomic analysis to identify upregulated bypass pathways (e.g., activation of alternative signaling pathways).[6] 2. Combination therapies: Test combinations of this compound with inhibitors of the identified bypass pathways. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / EC50 (μM) | Reference |
| CBP | TR-FRET | 0.03 | [1][3] |
| EP300 | TR-FRET | 0.051 | [1][3] |
| BRD9 | TR-FRET | 0.73 | [2][3] |
| BRD4 (BD1) | TR-FRET | 11.0 | [1][3] |
| MYC Expression (AMO-1 cells) | Cellular Assay | 0.60 | [1][3] |
| CBP Target Engagement | BRET | 0.3 | [1] |
Table 2: this compound Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (μM) | Reference |
| AMO-1 | Multiple Myeloma | MYC Expression | 0.60 | [1] |
| LP-1 | Multiple Myeloma | Viability | Sensitive (GI50 < 3) | [9] |
| EOL-1 | Acute Myeloid Leukemia | Proliferation | 0.8 | [10] |
| LNCaP | Prostate Cancer | Proliferation | 0.65 | [4] |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBP/EP300 Inhibition
This protocol is a general guideline for a TR-FRET competitive binding assay to measure the inhibition of the interaction between a CBP or EP300 bromodomain and an acetylated histone peptide by this compound.
Materials:
-
Recombinant CBP or EP300 bromodomain protein (e.g., GST-tagged)
-
Europium (Eu3+)-labeled anti-GST antibody (Donor)
-
Biotinylated acetylated histone peptide (e.g., H3K27ac)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound and other test compounds
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in TR-FRET assay buffer at 4x the final desired concentration.
-
Reagent Preparation:
-
Prepare a 2x solution of the CBP/EP300 bromodomain and the Eu3+-labeled anti-GST antibody in assay buffer.
-
Prepare a 2x solution of the biotinylated acetylated histone peptide and the streptavidin-conjugated acceptor fluorophore in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 4x compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 2x bromodomain/donor antibody solution to all wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Add 10 µL of the 2x peptide/acceptor solution to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader using an excitation wavelength of ~340 nm and measuring emission at ~615 nm (Eu3+ donor) and ~665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac
This protocol describes the general steps for performing ChIP-seq to analyze changes in H3K27 acetylation following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle (DMSO)
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-H3K27ac antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K27ac antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA. Perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of H3K27ac enrichment. Compare the H3K27ac profiles between this compound-treated and vehicle-treated samples to identify differential regions.
Mandatory Visualization
Figure 1: Simplified signaling pathway of this compound action.
Figure 2: Troubleshooting workflow for unexpected this compound results.
References
- 1. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BRD9 Inhibition by Natural Polyphenols Targets DNA Damage/Repair and Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 10. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
CPI-637 stability and degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of CPI-637 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, the solid compound and its stock solutions should be stored at specific temperatures.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your this compound solution may suggest chemical degradation or oxidation. This can be triggered by exposure to light, air, or reactive impurities in the solvent. It is crucial to assess the compound's integrity before proceeding with your experiments.
Q3: I observed precipitation in my frozen DMSO stock solution upon thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To prevent this, thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use. Storing solutions at extremely high concentrations can also increase the likelihood of precipitation. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot stock solutions.[1]
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the material of the storage container can impact the stability of the compound. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, using amber glass vials or polypropylene (B1209903) tubes that are known to be inert is advisable.
Troubleshooting Guides
This guide addresses common issues that may arise during long-term experiments with this compound, potentially related to its stability and degradation.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the experimental medium. | Perform a stability study of this compound under your specific experimental conditions (e.g., in cell culture medium at 37°C) using an HPLC-based assay to determine its degradation rate. Prepare fresh working solutions from a frozen stock for each experiment. |
| Precipitation of this compound in aqueous buffer or cell culture medium. | The concentration of this compound exceeds its aqueous solubility. The final percentage of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Decrease the final concentration of this compound. Ensure the final concentration of the organic solvent is as high as experimentally permissible (typically <0.5% v/v for cell-based assays). Prepare a fresh dilution from a higher concentration stock solution just before use. |
| Unexpected off-target effects. | Formation of active degradation products. | If degradation is suspected, characterize any potential degradation products using techniques like LC-MS. Test the biological activity of any identified major degradants if possible. |
Stability and Storage Data
The following tables summarize the recommended storage conditions and solubility for this compound.
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Storage Period |
| Solid Powder | -20°C | ≥ 4 years[2] |
| In Solvent (e.g., DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 0.5 mg/mL[2] |
| DMF | 0.2 mg/mL |
| Ethanol | 0.1 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution using HPLC
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer or cell culture medium of interest
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Inert storage vials (e.g., amber glass)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare Working Solution: Dilute the stock solution in the aqueous buffer or cell culture medium to the final desired concentration for your experiment.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your baseline.
-
Incubation: Store the remaining working solution under your experimental conditions (e.g., 37°C in a cell culture incubator). Protect from light if photostability is a concern.
-
Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and analyze them by HPLC.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the peak area at T=0. The percentage of this compound remaining can be calculated to determine its stability over time. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Signaling Pathways and Experimental Workflows
This compound is a potent and selective inhibitor of the bromodomains of CBP and EP300, which are critical coactivators in gene transcription.
By inhibiting CBP/EP300, this compound can modulate the expression of key oncogenes like MYC.
The cooperation between MYC and BCL-2 is a known driver in many cancers. This compound's ability to suppress MYC expression highlights its therapeutic potential.
References
How to control for CPI-637 off-target effects in assays
Welcome to the technical support center for CPI-637. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers design robust experiments and confidently interpret their results by controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-active small molecule inhibitor that selectively targets the bromodomains of the highly homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3][4] By binding to the acetyl-lysine binding pocket of these bromodomains, this compound prevents them from reading acetylated histone marks, thereby modulating the transcription of target genes, such as MYC.[3][5]
Table 1: this compound On-Target Potency
| Target Protein/Pathway | Assay Type | Potency (IC₅₀/EC₅₀) | Reference(s) |
|---|---|---|---|
| CBP Bromodomain | TR-FRET (biochemical) | 0.03 µM (30 nM) | [1][2][6] |
| EP300 Bromodomain | TR-FRET (biochemical) | 0.051 µM (51 nM) | [1][2][6] |
| CBP Target Engagement | BRET (cellular) | 0.3 µM (300 nM) | [3] |
| MYC Expression Inhibition | QuantiGene Plex (cellular) | 0.60 µM (600 nM) |[1][2][3] |
Q2: What are the known off-targets of this compound?
While this compound is highly selective for CBP/EP300 over the bromodomain and extra-terminal (BET) family proteins like BRD4, it exhibits some activity against BRD9.[3][6][7] Researchers should be aware of this potential off-target activity, especially when interpreting phenotypes that are not well-established consequences of CBP/EP300 inhibition.
Table 2: this compound Off-Target Profile
| Off-Target Protein | Assay Type | Potency (IC₅₀) | Selectivity vs. CBP | Reference(s) |
|---|---|---|---|---|
| BRD9 | TR-FRET (biochemical) | 0.73 µM (730 nM) | ~24-fold | [6][7] |
| BRD4 (BD1) | TR-FRET (biochemical) | 11.0 µM (11,000 nM) | >360-fold |[2][3] |
Q3: How can I be sure the phenotype I observe is due to on-target CBP/EP300 inhibition?
Key strategies include:
-
Use a Negative Control Compound: Use the inactive enantiomer of this compound, which is over 200-fold less potent against CBP/EP300.[3][7] An on-target effect should not be observed with the inactive control at the same concentration.
-
Use an Orthogonal Chemical Probe: Replicate the phenotype using a structurally distinct CBP/EP300 inhibitor (e.g., SGC-CBP30).[3] This makes it unlikely that the effect is caused by an off-target common to a single chemical scaffold.
-
Perform Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out CBP and/or EP300. The resulting phenotype should mimic the effect of this compound treatment.
-
Confirm Target Engagement: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CBP/EP300 in your cells at the concentrations used in your primary assay.
-
Conduct Dose-Response Analysis: The observed phenotype should occur in a concentration range consistent with the cellular EC₅₀ of this compound for target engagement (e.g., 0.3-0.6 µM).[3] Effects seen only at much higher concentrations (>10 µM) are more likely to be off-target.
Q4: What is the recommended concentration range for cellular assays?
For most cell-based assays, a concentration range of 0.5 µM to 5 µM is a reasonable starting point. The cellular EC₅₀ for inhibiting MYC expression was found to be 0.60 µM.[1][3] It is always recommended to perform a dose-response curve in your specific cell line to determine the optimal concentration.
Q5: Is there an inactive analog of this compound to use as a negative control?
Yes. The (S)-enantiomer of this compound is the corresponding inactive analog. It is >200-fold less potent against CBP and can be used as an ideal negative control in cellular experiments to differentiate on-target from off-target effects.[3][7]
Troubleshooting Guide
Problem: My observed cellular phenotype only occurs at high concentrations of this compound (>10 µM).
-
Potential Cause: This is a strong indicator of an off-target effect. The concentration required to elicit the phenotype is significantly higher than the measured EC₅₀ for CBP/EP300 target engagement.
-
Troubleshooting Steps:
-
Test the Inactive Enantiomer: Treat cells with the inactive enantiomer at the same high concentration. If it produces the same effect, the phenotype is almost certainly off-target.
-
Check for BRD9 Activity: The IC₅₀ for BRD9 is 0.73 µM.[6] While lower than 10 µM, high concentrations may engage this target. Use a selective BRD9 inhibitor to see if it phenocopies the result.
-
Broad Kinase/Receptor Profiling: If the effect persists and is not explained by known off-targets, consider that this compound may interact with other proteins at high concentrations. Broader profiling may be necessary.[8]
-
Problem: I'm not seeing the expected downstream effect (e.g., MYC repression).
-
Potential Cause 1: Cell Line Insensitivity: The regulation of MYC can be complex and may not be solely dependent on CBP/EP300 activity in your chosen cell line.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Run a CETSA or a cellular BRET assay to ensure this compound is binding to CBP/EP300 in your cells.[3]
-
Use a Positive Control Cell Line: Test this compound in a cell line where MYC repression has been previously demonstrated, such as AMO-1 multiple myeloma cells.[1][3]
-
Check Compound Integrity: Ensure the compound has been stored correctly and is not degraded. Prepare fresh stock solutions in DMSO.[1]
-
-
Potential Cause 2: Experimental Conditions: The timing of treatment and sample collection may not be optimal.
-
Troubleshooting Steps:
-
Time Course Experiment: Perform a time course (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing changes in your readout. The original MYC repression assay used a 6-hour treatment.[1]
-
Verify Assay Performance: Ensure your RT-qPCR or Western blot assay is sensitive and functioning correctly using appropriate positive and negative controls.
-
Problem: I suspect my results are confounded by BRD9 inhibition. How do I test for this?
-
Potential Cause: Your observed phenotype may be a result of this compound's inhibitory activity on BRD9, which is only ~24-fold weaker than on CBP.[7]
-
Troubleshooting Steps:
-
Use a Selective BRD9 Inhibitor: Treat your cells with a potent and selective BRD9 inhibitor (that does not inhibit CBP/EP300). If this compound reproduces the phenotype seen with this compound, it suggests a BRD9-mediated effect.
-
Genetic Knockdown of BRD9: Use siRNA or CRISPR to specifically reduce BRD9 levels. If the knockdown phenocopies the this compound treatment, this provides strong evidence for BRD9's involvement.
-
Compare Dose-Responses: Carefully compare the dose-response curve for your phenotype with the known IC₅₀ values for CBP/EP300 and BRD9. If the EC₅₀ for your phenotype aligns more closely with the BRD9 IC₅₀, it points towards an off-target effect.
-
Key Experimental Protocols & Visualizations
Diagram: this compound On-Target Signaling Pathway
Caption: On-target mechanism of this compound action in the cell nucleus.
Diagram: Experimental Workflow for On-Target Validation
Caption: A logical workflow for validating the on-target effects of this compound.
Protocol 1: Western Blot for MYC Repression
This protocol provides a general framework for assessing the downregulation of the MYC protein following this compound treatment.
-
Cell Seeding and Treatment:
-
Plate cells (e.g., AMO-1) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) and the inactive enantiomer (e.g., 5 µM) for 6-24 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against MYC (and a loading control like β-actin or GAPDH) overnight at 4°C, following the antibody datasheet's recommended dilution.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Quantify band intensity and normalize MYC levels to the loading control.
-
Protocol 2: RT-qPCR for Target Gene Expression
This protocol is for measuring changes in mRNA levels of a target gene like MYC.
-
Cell Treatment and RNA Extraction:
-
Treat cells as described in the Western Blot protocol (Step 1). A 6-hour treatment is often sufficient for transcriptional changes.[1]
-
Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy) or TRIzol reagent, following the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Add cDNA template and primers for your gene of interest (e.g., MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the vehicle control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CPI-637 Treatment and Cell Line Resistance
Welcome to the technical support center for CPI-637, a selective inhibitor of the bromodomains of the histone acetyltransferases (HATs) CBP and EP300. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered during the use of this compound, particularly the challenge of cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, cell-active benzodiazepinone that competitively inhibits the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By binding to the acetyl-lysine binding pocket of these bromodomains, this compound prevents CBP/EP300 from recognizing and binding to acetylated histone tails and other acetylated proteins. This disrupts the formation of active transcription complexes at enhancers and promoters, leading to the downregulation of key oncogenes, such as MYC, and subsequent cell cycle arrest and apoptosis in sensitive cancer cell lines.
Q2: My cells are not responding to this compound treatment and show high viability. What are the possible reasons?
A2: Lack of response to this compound can be attributed to several factors:
-
Intrinsic Resistance: The cell line may not be dependent on the specific transcriptional pathways regulated by CBP/EP300.
-
Acquired Resistance: Cells that were initially sensitive may have developed resistance through mechanisms such as the upregulation of bypass signaling pathways (e.g., WNT or IL-6/JAK/STAT3), mutations in the CBP or EP300 bromodomains that reduce drug binding, or reliance on alternative transcriptional co-activators.
-
Experimental Issues: Incorrect drug concentration, degradation of the compound, suboptimal cell culture conditions, or inaccurate cell viability assessment can all lead to the appearance of resistance.
Q3: How can I confirm that this compound is engaging its target in my cell line?
A3: Target engagement can be verified by observing the downstream effects of CBP/EP300 inhibition. A common method is to perform a western blot to detect a dose-dependent decrease in the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac), a key mark deposited by CBP/EP300. A reduction in the expression of known CBP/EP300 target genes, such as MYC, can also be assessed by RT-qPCR or western blotting.
Q4: Are there known mutations in CREBBP or EP300 that can confer resistance to this compound?
A4: While specific gatekeeper mutations conferring resistance to this compound have not been extensively documented in the literature, mutations within the bromodomain of CREBBP or EP300 could theoretically reduce the binding affinity of the inhibitor, leading to resistance. Inactivating mutations in these genes are also found in some cancers, which may alter their dependence on the bromodomain function.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected results with this compound.
| Observation | Potential Cause | Suggested Action |
| High IC50 value in a cell line expected to be sensitive. | 1. Inhibitor inactivity (degradation).2. Suboptimal assay conditions.3. Intrinsic resistance. | 1. Aliquot the inhibitor upon receipt, store at -80°C, and use fresh dilutions for each experiment.2. Optimize cell seeding density and treatment duration.3. Confirm target engagement by assessing H3K27ac levels via Western blot. |
| Initially sensitive cell line develops resistance over time. | 1. Acquired resistance through bypass pathway activation.2. Selection of a resistant sub-population. | 1. Perform RNA-sequencing or proteomic analysis to identify upregulated pathways. Consider combination therapy with an inhibitor targeting the identified bypass pathway.2. Develop a resistant cell line model for further investigation (see Protocol 3). |
| Inconsistent results between experiments. | 1. Variation in cell passage number or density.2. Inconsistent inhibitor preparation.3. Cell line heterogeneity. | 1. Use cells within a consistent and low passage number range. Standardize seeding density.2. Prepare fresh serial dilutions of this compound for each experiment.3. Consider single-cell cloning to establish a homogenous cell population. |
| No change in H3K27ac levels after treatment. | 1. Inhibitor is not entering the cells.2. The cell line utilizes redundant pathways for histone acetylation. | 1. Verify cell permeability of the compound in your system.2. Assess the expression and activity of other HATs. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and other relevant CBP/EP300 inhibitors. These values can serve as a reference for experimental design.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 / EC50 (µM) | Reference |
| CBP (TR-FRET) | 0.03 | [1] |
| EP300 (TR-FRET) | 0.051 | [1] |
| BRD4 BD1 (TR-FRET) | 11.0 | [1] |
| MYC Expression (AMO-1 cells) | 0.60 | [1] |
| Cell Viability (LNCaP cells) | 0.65 | [2] |
| Cell Viability (CWR22Rv1 cells) | 3.13 |
Table 2: Potency of Other CBP/EP300 Inhibitors
| Inhibitor | Target Domain | CBP IC50 | EP300 IC50 | Reference |
| A-485 | HAT | 2.6 nM | 9.8 nM | |
| GNE-781 | Bromodomain | 0.94 nM | - | |
| I-CBP112 | Bromodomain | - | - |
Visualized Pathways and Workflows
Caption: Mechanism of this compound action in the cell nucleus.
Caption: Experimental workflow for assessing this compound sensitivity.
Caption: Troubleshooting decision tree for this compound resistance.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar.
-
Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and incubate overnight.
-
For CellTiter-Glo® Assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, mixing, and incubating for a short period.
-
-
Data Analysis:
-
Read the absorbance (MTT) at 570 nm or luminescence (CellTiter-Glo®) using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for H3K27 Acetylation
This protocol is to assess target engagement by measuring changes in H3K27ac levels.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Histone Extraction (Optional but Recommended):
-
For cleaner results, perform an acid extraction of histones from the cell pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and load 15-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27ac.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Loading Control:
-
Probe the same membrane with an antibody against total Histone H3 to ensure equal loading of histones.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software and normalize the H3K27ac signal to the total H3 signal.
-
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x the IC50) for a predetermined time (e.g., 48 hours). Include vehicle and positive controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge to pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound treatment.
-
References
Technical Support Center: Improving the Efficacy of CPI-637 in Combination Therapy
Welcome to the technical support center for CPI-637. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective CBP/EP300 bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the bromodomains of the highly homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound prevents their interaction with acetylated histone tails and other proteins. This disrupts the recruitment of the transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, such as MYC.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for CBP/EP300 bromodomains, it has been shown to have some activity against BRD9.[1][3] Researchers should consider this off-target effect when interpreting experimental results. It is recommended to use the inactive enantiomer of this compound as a negative control to distinguish on-target from off-target effects.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound. Stock solutions should be stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Why am I observing high variability in my cell-based assay results with this compound?
Inconsistent results in cell-based assays can arise from several factors:
-
Inhibitor Instability: Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and confluence. Over-confluent or high-passage-number cells may exhibit altered responses to treatment.
-
Compound Precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound. If solubility is an issue, consider optimizing the final DMSO concentration or using a different formulation for in vivo studies.
Troubleshooting Guides
Problem 1: No significant decrease in MYC expression after this compound treatment.
-
Possible Cause 1: Insufficient Inhibitor Concentration or Treatment Duration.
-
Solution: Perform a dose-response and time-course experiment. Assess both H3K27ac levels (a direct target of CBP/p300) and MYC expression (a downstream target) by Western blot and RT-qPCR to determine the optimal concentration and time for your specific cell line.
-
-
Possible Cause 2: The cell line is not dependent on CBP/EP300 for MYC expression.
-
Solution: Confirm that CBP/EP300 are expressed in your cell line and that they regulate MYC. This can be done by performing a Chromatin Immunoprecipitation (ChIP) assay to verify the binding of CBP/EP300 to the MYC promoter or enhancer regions.
-
-
Possible Cause 3: Acquired resistance to this compound.
-
Solution: If you are working with a cell line that has been continuously exposed to the inhibitor, it may have developed resistance. Consider performing RNA-seq or proteomic analysis to identify potential bypass pathways that may be activated.
-
Problem 2: Unexpected cellular phenotype observed after this compound treatment.
-
Possible Cause 1: Off-target effects.
-
Solution: As this compound has known off-target activity on BRD9, the observed phenotype may not be solely due to CBP/EP300 inhibition. Use the inactive enantiomer of this compound as a negative control in parallel experiments. A phenotype that is observed with the active compound but not the inactive enantiomer is more likely to be on-target.
-
-
Possible Cause 2: Functional redundancy of CBP and EP300.
-
Solution: CBP and p300 have overlapping functions. If your inhibitor is more selective for one over the other, the paralog may compensate. Consider using a dual inhibitor or combining this compound with siRNA/shRNA knockdown of the other paralog to confirm the role of each.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / EC50 (µM) | Reference |
| CBP | TR-FRET | 0.03 | |
| EP300 | TR-FRET | 0.051 | |
| BRD4 (BD1) | TR-FRET | 11.0 | |
| BRD9 | TR-FRET | 0.73 | |
| MYC Expression (AMO-1 cells) | Gene Expression | 0.60 |
Table 2: Synergistic Effects of this compound with JQ1 in Prostate Cancer Cells
| Cell Line | Treatment | Effect on CHPT1 mRNA Expression (Fold Change vs. Vehicle) | Effect on BRD4 Binding at CHPT1 SE (Fold Change vs. Vehicle) | Reference |
| C4-2-Enz | This compound (100 nM) | ~0.6 | ~0.7 | |
| C4-2-Enz | JQ1 (1 µM) | ~0.4 | ~0.3 | |
| C4-2-Enz | This compound (100 nM) + JQ1 (1 µM) | ~0.2 | ~0.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is adapted from standard cell viability assays to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the combination drug (e.g., JQ1) in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Treatment: Remove the overnight culture medium and add the prepared drug solutions to the respective wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence, absorbance, or fluorescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine IC50 values.
Protocol 2: Western Blotting for Target Engagement
This protocol can be used to confirm the on-target activity of this compound by measuring the levels of H3K27 acetylation.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys27) and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the change in H3K27ac levels.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline for performing ChIP to investigate the occupancy of CBP/EP300 at specific gene loci.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody against CBP or EP300. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for your target gene promoters or enhancers (e.g., MYC).
Visualizations
Caption: The CBP/EP300 signaling pathway in cancer.
Caption: A general experimental workflow for testing this compound.
References
Addressing variability in CPI-637 experimental outcomes
Welcome to the technical support center for CPI-637. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental outcomes with the selective CBP/EP300 bromodomain inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1] By binding to the acetyl-lysine binding pocket of these bromodomains, this compound prevents the "reading" of acetylated histone marks, which is a critical step in the transcriptional activation of certain genes, including the oncogene MYC.[2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for CBP/EP300 bromodomains over many other bromodomain families, it has been shown to have some activity against BRD9.[3][4] This should be taken into consideration when interpreting experimental results, and orthogonal approaches are recommended to confirm that the observed phenotype is due to CBP/EP300 inhibition.
Q3: I am not observing the expected downstream effect (e.g., MYC downregulation) after treating my cells with this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of response. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common reasons include suboptimal inhibitor concentration or treatment duration, cell line-specific resistance, or issues with the experimental readout itself.
Q4: Is this compound cytotoxic?
A4: this compound has been reported to have low to moderate cytotoxicity in various cell lines, with CC50 values typically in the high micromolar range.[5][6] However, cytotoxicity can be cell line-dependent and should be empirically determined in your experimental system.
Troubleshooting Guides
Issue 1: No or Weak Phenotypic Response to this compound Treatment
This is a common issue that can arise from several factors. Follow this step-by-step guide to identify the potential cause.
| Question | Possible Cause | Recommended Action |
| Why am I not seeing a decrease in MYC expression after this compound treatment? | Inhibitor Inactivity: The compound may have degraded. | Ensure proper storage of this compound at -20°C or -80°C.[7] Prepare fresh stock solutions in high-quality, anhydrous DMSO.[4] Test the compound on a known sensitive cell line as a positive control. |
| Suboptimal Concentration/Time: The concentration or duration of treatment may be insufficient. | Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line. | |
| Cell Line Resistance: Your cell line may have intrinsic or acquired resistance mechanisms. | Confirm that your cell line expresses CBP and EP300. Some cancer cells can develop resistance to bromodomain inhibitors through the activation of bypass signaling pathways.[3][5] | |
| Assay Issues: The method used to detect MYC expression may not be sensitive enough. | For Western blotting, ensure your antibody is validated and use an appropriate loading control. For RT-qPCR, verify primer efficiency and use appropriate housekeeping genes for normalization. | |
| My cell viability assay shows inconsistent results. | Inhibitor Solubility: this compound may precipitate in the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Prepare dilutions in pre-warmed medium and mix thoroughly. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. | Ensure a homogenous single-cell suspension before seeding and optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment. | |
| Assay Type: The chosen viability assay may not be suitable. | Assays like MTT can be influenced by changes in cellular metabolism.[8] Consider using an alternative assay that measures cell number directly, such as a CyQUANT assay, or one that measures ATP levels, like CellTiter-Glo. | |
| My ChIP-seq experiment has high background. | Insufficient Washing: Inadequate washing steps can lead to high non-specific binding. | Increase the number and/or stringency of wash steps after immunoprecipitation. |
| Antibody Quality: The antibody used for immunoprecipitation may have low specificity. | Use a ChIP-validated antibody. It is recommended to test multiple antibodies if available. | |
| Chromatin Shearing: Inefficient or inconsistent chromatin shearing can affect results. | Optimize sonication or enzymatic digestion to obtain chromatin fragments primarily in the 200-500 bp range.[9] | |
| Low Target Abundance: The target protein may be expressed at low levels in your cells. | Increase the amount of starting material (cells) for the immunoprecipitation. |
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Target/Assay | IC50/EC50 | Assay Type | Cell Line | Reference |
| CBP (biochemical) | 0.03 µM | TR-FRET | - | [4][7] |
| EP300 (biochemical) | 0.051 µM | TR-FRET | - | [4][7] |
| BRD9 (biochemical) | 0.73 µM | TR-FRET | - | [10] |
| BRD4 BD1 (biochemical) | 11.0 µM | TR-FRET | - | [7] |
| MYC Expression | 0.60 µM | QuantiGene Plex | AMO-1 | [2][4] |
| Cell Growth Inhibition | 0.65 µM | CellTiter-Glo | LNCaP | [3] |
| Cell Growth Inhibition | 3.13 µM | CellTiter-Glo | CWR22Rv1 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Histone Extraction: Isolate histone proteins using an acid extraction method.[4]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3 (Lys27)) and a total histone antibody (e.g., anti-Histone H3) as a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA with 1% formaldehyde (B43269) for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., CBP or p300) or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform qPCR using primers specific for a known target gene promoter and a negative control region. Calculate the enrichment relative to the input and IgG control.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 10. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
Validation & Comparative
Validating CPI-637 On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300)[1]. As with any targeted therapy, rigorous validation of its on-target effects is crucial to ensure that its biological activity is a direct consequence of inhibiting its intended targets. Genetic approaches, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, provide a powerful means to phenocopy pharmacological inhibition and thereby validate drug candidates like this compound.
This guide provides a comparative overview of genetic methods for validating the on-target effects of this compound, supported by experimental data and detailed protocols.
Comparison of Pharmacological and Genetic Inhibition of CBP/EP300
A key downstream target of CBP/EP300 bromodomain activity is the MYC oncogene.[2] Therefore, a reduction in MYC expression is a critical indicator of on-target engagement for a CBP/EP300 inhibitor. The following table summarizes the effects of this compound on MYC expression and cell viability in comparison to genetic knockdown of CBP and EP300.
| Treatment | Cell Line | Effect on MYC Expression | Effect on Cell Viability | Reference |
| This compound | AMO-1 (Multiple Myeloma) | EC50 = 0.60 µM | Not Reported | [2] |
| siRNA (CBP & EP300) | SKES1, A4573 (Ewing Sarcoma) | Significant Decrease | Significant Decrease | [3] |
| siRNA (EP300) | H1299 CBP-KO (Lung Cancer) | Significant Decrease | Significant Decrease |
Note: The data presented is compiled from different studies and experimental systems, and therefore direct quantitative comparisons should be made with caution.
Signaling Pathway of CBP/EP300 and Inhibition by this compound
CBP and EP300 are critical transcriptional co-activators that play a central role in regulating gene expression. They possess a bromodomain that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is crucial for the recruitment of the transcriptional machinery to target gene promoters and enhancers, leading to gene activation. This compound acts as a competitive inhibitor of the bromodomain, preventing this recognition and thereby downregulating the expression of target genes like MYC.
Experimental Workflow for Genetic Validation
To validate that the phenotypic effects of this compound are due to its interaction with CBP and EP300, a genetic knockdown or knockout of these proteins can be performed. The resulting cellular and molecular changes can then be compared to those observed with this compound treatment.
Detailed Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of CBP and EP300
This protocol provides a general framework for the transient knockdown of CBP and EP300 using small interfering RNA (siRNA).
Materials:
-
Target cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting human CBP (e.g., Dharmacon ON-TARGETplus)
-
siRNA targeting human EP300 (e.g., Dharmacon ON-TARGETplus)
-
Non-targeting control siRNA
-
Cell culture medium and supplements
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (25 pmol each of CBP and EP300 siRNA, or 50 pmol of control siRNA) into 250 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-Lipofectamine complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells. Extract RNA and perform qRT-PCR to quantify the mRNA levels of CBP and EP300 to confirm successful knockdown.
-
Downstream Analysis: At the same time point, perform downstream assays such as gene expression analysis of target genes (e.g., MYC) or cell viability assays.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This Bioluminescence Resonance Energy Transfer (BRET) assay can be used to quantify the engagement of this compound with CBP or EP300 in live cells.
Materials:
-
HEK293T cells
-
Plasmids: CBP-NanoLuc® Fusion Vector and HaloTag®-Histone H3.3 Fusion Vector
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound
-
White, 96-well assay plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the CBP-NanoLuc® and HaloTag®-Histone H3.3 plasmids using FuGENE® HD. Plate the transfected cells in a 96-well plate.
-
Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of this compound or a vehicle control (DMSO) and incubate for the desired time (e.g., 2 hours).
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®, 460 nm) and acceptor (HaloTag® 618, >600 nm) luminescence signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor signal / donor signal). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the HaloTag®-Histone H3.3 from the CBP-NanoLuc®, thus demonstrating target engagement.
Conclusion
Genetic approaches are indispensable tools for the validation of the on-target effects of specific inhibitors like this compound. By comparing the phenotypic outcomes of pharmacological inhibition with those of genetic perturbation of the intended targets, researchers can gain a high degree of confidence that the observed biological effects are indeed a result of on-target activity. This rigorous validation is a critical step in the pre-clinical development of targeted therapies.
References
A Head-to-Head Comparison of the Selectivity of CBP/EP300 Bromodomain Inhibitors: CPI-637 vs. I-CBP112
For researchers, scientists, and drug development professionals, the selection of a chemical probe with a well-defined selectivity profile is paramount for generating robust and reproducible experimental results. This guide provides an objective comparison of the selectivity of two widely used CBP/EP300 bromodomain inhibitors, CPI-637 and I-CBP112, supported by experimental data, detailed protocols, and pathway visualizations.
The homologous proteins, CREB-binding protein (CBP) and p300 (EP300), are crucial transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and DNA repair. Their bromodomains, which recognize acetylated lysine (B10760008) residues on histones and other proteins, are attractive therapeutic targets in oncology and other diseases. Both this compound and I-CBP112 have emerged as potent inhibitors of the CBP/EP300 bromodomains. Understanding their respective selectivity is critical for interpreting experimental outcomes and guiding the selection of the appropriate tool compound for specific biological questions.
Quantitative Selectivity Profile
The following tables summarize the reported biochemical and cellular activities of this compound and I-CBP112 against their primary targets and key off-targets.
Table 1: Biochemical Activity of this compound and I-CBP112
| Target | This compound | I-CBP112 | Assay Method |
| CBP | IC50: 0.03 µM[1], Kd: 0.031 µM[2] | Kd: 142 nM[3] | TR-FRET, ITC |
| EP300 | IC50: 0.051 µM[1] | - | TR-FRET |
| BRD4 (BD1) | IC50: 11.0 µM[2][4] | Kd: 5.6 µM[5] | TR-FRET, ITC |
| BRD9 | IC50: 0.73 µM[6] | - | TR-FRET |
Table 2: Cellular Activity of this compound and I-CBP112
| Assay | This compound | I-CBP112 | Cell Line |
| MYC Expression Inhibition (EC50) | 0.60 µM[1][2] | >20 µM[2] | AMO-1 |
| CBP Target Engagement (BRET EC50) | 0.3 µM[2] | - | - |
Comparative Analysis of Selectivity
Based on the available data, both this compound and I-CBP112 are potent inhibitors of the CBP/EP300 bromodomains.
This compound demonstrates high biochemical potency against both CBP and EP300, with IC50 values in the low nanomolar range.[1] A key feature of its selectivity profile is the significant window between its activity on CBP/EP300 and the BET family member BRD4, showing over 700-fold selectivity.[2][7] However, this compound does exhibit notable activity against BRD9, with an IC50 in the sub-micromolar range.[6] In cellular assays, this compound effectively inhibits MYC expression, a downstream target of CBP/EP300 signaling, with an EC50 of 0.60 µM.[1][2]
I-CBP112 also potently binds to the CBP bromodomain with a reported Kd of 142 nM.[3] It is described as a specific and potent acetyl-lysine competitive inhibitor.[3] While direct side-by-side biochemical comparisons across a broad panel are limited in the public domain, studies on I-CBP112 emphasize its selectivity over many other bromodomain families.[5] Notably, in a direct cellular comparison for the inhibition of MYC expression, I-CBP112 was significantly less potent than this compound, with an EC50 greater than 20 µM.[2]
Signaling Pathway and Experimental Workflow
To provide a better context for the action of these inhibitors and the methods used to characterize them, the following diagrams illustrate a simplified CBP/EP300 signaling pathway and a general workflow for assessing bromodomain inhibitor selectivity.
Caption: Simplified signaling pathway of CBP/EP300 as a transcriptional co-activator.
Caption: A general experimental workflow for determining the selectivity of bromodomain inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and I-CBP112.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding of an inhibitor to a bromodomain.
-
Reagents and Materials:
-
Purified, recombinant bromodomain protein (e.g., CBP, BRD4) tagged with a donor fluorophore (e.g., Europium).
-
A biotinylated histone peptide containing an acetylated lysine residue recognized by the bromodomain.
-
An acceptor fluorophore-conjugated streptavidin (e.g., APC).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Test compounds (this compound or I-CBP112) serially diluted in DMSO.
-
384-well microplates.
-
-
Procedure:
-
Add 2 µL of the serially diluted test compound to the wells of the microplate.
-
Add 4 µL of the bromodomain-donor conjugate to each well.
-
Add 4 µL of a pre-mixed solution of the biotinylated histone peptide and the streptavidin-acceptor conjugate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Reagents and Materials:
-
Highly purified, recombinant bromodomain protein dialyzed against the assay buffer.
-
Test compound dissolved in the final dialysis buffer.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
ITC instrument.
-
-
Procedure:
-
Load the bromodomain protein into the sample cell of the ITC instrument.
-
Load the test compound into the injection syringe.
-
Perform a series of small, sequential injections of the test compound into the sample cell while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of the ligand to the protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Cellular MYC Expression Assay
This assay measures the ability of an inhibitor to modulate the expression of a downstream target gene.
-
Reagents and Materials:
-
A suitable cell line (e.g., AMO-1 multiple myeloma cells).
-
Cell culture medium and supplements.
-
Test compounds (this compound or I-CBP112) dissolved in DMSO.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a protein quantification method (e.g., Western blot or ELISA).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24 hours).
-
For qRT-PCR:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Perform qRT-PCR using primers specific for the MYC gene and a housekeeping gene for normalization.
-
-
For protein quantification:
-
Lyse the cells and determine the total protein concentration.
-
Perform Western blotting or ELISA using an antibody specific for the MYC protein.
-
-
-
Data Analysis:
-
Normalize the MYC expression levels to the housekeeping gene (for qRT-PCR) or total protein (for Western blot/ELISA).
-
Plot the normalized MYC expression against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
Both this compound and I-CBP112 are valuable chemical probes for studying the function of CBP/EP300 bromodomains. This compound exhibits high biochemical and cellular potency with a well-characterized selectivity profile, noting its activity against BRD9. I-CBP112 is also a potent and selective inhibitor of CBP/EP300. The choice between these two inhibitors should be guided by the specific experimental context, including the potential role of BRD9 in the biological system under investigation and the required cellular potency. For experiments demanding high cellular potency in downregulating MYC, this compound appears to be the more suitable tool based on direct comparative data. Researchers should always consider the full selectivity profile of any chemical probe and include appropriate controls to ensure that the observed phenotypes are on-target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. apexbt.com [apexbt.com]
Navigating the Landscape of CBP/p300 Inhibition: A Comparative Guide to Alternatives for CPI-637
For researchers, scientists, and drug development professionals exploring the epigenetic regulation of gene expression, the inhibition of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 presents a compelling therapeutic strategy. CPI-637 has been a notable tool in this endeavor, but a diverse and expanding arsenal (B13267) of alternative inhibitors now offers a range of potencies, selectivities, and mechanisms of action. This guide provides a comprehensive comparison of key alternatives to this compound, supported by available experimental data, to aid in the selection of the most appropriate chemical probe for specific research needs.
The histone acetyltransferases (HATs) CBP and p300 are crucial regulators of transcription, acetylating histones and other proteins to modulate chromatin structure and gene expression. Their dysregulation is implicated in a variety of diseases, most notably cancer. Small molecule inhibitors targeting CBP/p300 have emerged as valuable research tools and potential therapeutics. These inhibitors can be broadly categorized based on their target domain: the bromodomain, which recognizes acetylated lysine (B10760008) residues, or the catalytic HAT domain, responsible for acetyltransferase activity.
This guide will compare this compound, a known bromodomain inhibitor, with other prominent CBP/p300 inhibitors: A-485 (a catalytic inhibitor), GNE-272 (a bromodomain inhibitor), CCS1477 (Inobrodib, a bromodomain inhibitor), and FT-7051 (Pocenbrodib, a bromodomain inhibitor).
Comparative Analysis of CBP/p300 Inhibitors
The selection of an appropriate inhibitor is contingent on the specific biological question being addressed. The following table summarizes key quantitative data for this compound and its alternatives, offering a snapshot of their relative potencies and selectivities.
| Compound | Target Domain | CBP IC50 | p300 IC50 | BRD4 IC50 | CBP Kd | p300 Kd | Selectivity Notes |
| This compound | Bromodomain | 0.03 µM[1] | 0.051 µM[1] | 11.0 µM[1] | - | - | >700-fold selective for CBP/p300 over BRD4.[2] |
| A-485 | Catalytic (HAT) | 2.6 nM[3][4] | 9.8 nM[3][4] | - | - | - | >1000-fold selective over other closely related HATs. |
| GNE-272 | Bromodomain | 0.02 µM[5][6] | 0.03 µM[5][6] | 13 µM[5][6] | - | - | 650-fold selective over BRD4.[5] |
| CCS1477 (Inobrodib) | Bromodomain | - | - | - | 1.7 nM[7] | 1.3 nM[7] | 130-fold selective for CBP/p300 over BRD4.[8] |
| FT-7051 (Pocenbrodib) | Bromodomain | - | - | - | - | - | Potent and selective inhibitor of CBP/p300 bromodomain.[9][10] |
Signaling Pathways and Inhibition Mechanisms
The diagram below illustrates the canonical role of CBP/p300 in gene activation and the distinct mechanisms by which bromodomain and catalytic inhibitors disrupt this process.
Caption: CBP/p300 signaling and mechanisms of inhibition.
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Inhibition
This assay is commonly used to measure the binding affinity of an inhibitor to the CBP/p300 bromodomain.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged CBP/p300 bromodomain protein. The bromodomain is labeled with a terbium-cryptate donor fluorophore, and the histone peptide is labeled with a d2 acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Serially dilute the test compounds (e.g., this compound, GNE-272, CCS1477) in the reaction buffer.
-
Add the GST-tagged CBP/p300 bromodomain protein, the biotinylated histone H3 peptide, and the terbium-cryptate labeled anti-GST antibody to the wells of a microplate.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Add the d2-labeled streptavidin to the wells.
-
Incubate for another period (e.g., 30 minutes) at room temperature.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay
This assay determines the effect of CBP/p300 inhibitors on the growth of cancer cell lines.
Principle: The assay measures the number of viable cells after treatment with the inhibitor over a period of time. Common methods include using reagents that are metabolized by viable cells to produce a fluorescent or colorimetric signal.
Protocol:
-
Seed cancer cells (e.g., prostate or hematological cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the CBP/p300 inhibitors (e.g., this compound, A-485) in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitors.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions to allow for signal generation.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to untreated control cells and plot the percentage of viable cells against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for the comprehensive comparison of different CBP/p300 inhibitors.
Caption: A generalized workflow for comparing CBP/p300 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterisation of CCS1477: A novel small molecule inhibitor of p300/CBP for the treatment of castration resistant prostate cancer. - ASCO [asco.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
A Comparative Guide to CREBBP/EP300 Bromodomain Inhibitors: SGC-CBP30 and CPI-637
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used chemical probes, SGC-CBP30 and CPI-637, which selectively target the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300). As crucial epigenetic regulators, CREBBP and EP300 are attractive therapeutic targets in various diseases, particularly cancer. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Introduction to CREBBP/EP300 Bromodomain Inhibition
CREBBP and p300 are histone acetyltransferases (HATs) that play a critical role in regulating gene expression by acetylating histone and non-histone proteins, leading to a more open chromatin structure accessible for transcription.[1] Their bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues, a key mechanism for tethering these co-activators to specific chromatin regions. Dysregulation of CREBBP/EP300 activity is implicated in the pathogenesis of various cancers, making their bromodomains a key target for therapeutic intervention.[2][3] Inhibiting the bromodomain disrupts this interaction, leading to downstream effects on gene expression and cellular processes such as proliferation and differentiation.[4][5]
Comparative Analysis: SGC-CBP30 vs. This compound
Both SGC-CBP30 and this compound are potent and selective inhibitors of the CREBBP/EP300 bromodomains. The following sections provide a detailed comparison of their biochemical potency, cellular activity, and selectivity.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for SGC-CBP30 and this compound against the bromodomains of CREBBP and EP300.
| Compound | Target | IC50 (nM) | Assay Type |
| SGC-CBP30 | CREBBP | 21 - 69 | Cell-free assays |
| EP300 | 38 | Cell-free assays | |
| This compound | CREBBP | 30 | TR-FRET |
| EP300 | 51 | TR-FRET |
Table 1: Biochemical Potency of SGC-CBP30 and this compound. This table summarizes the in vitro inhibitory concentrations of SGC-CBP30 and this compound against their primary targets, the bromodomains of CREBBP and EP300.
Cellular Activity
The efficacy of these inhibitors within a cellular context is crucial for their utility in research. The half-maximal effective concentration (EC50) reflects the concentration required to elicit a half-maximal response in a cellular assay.
| Compound | Cell Line | EC50 (µM) | Assay | Downstream Effect |
| SGC-CBP30 | HEK293 | 2.8 | BRET | Inhibition of CBP-H3.3 binding |
| This compound | AMO-1 | 0.60 | QuantiGene Plex | Inhibition of MYC expression |
| CBP-NanoLuc | 0.3 | BRET | Disruption of CBP-Histone Interaction |
Table 2: Cellular Activity of SGC-CBP30 and this compound. This table presents the effective concentrations of SGC-CBP30 and this compound in various cellular assays, highlighting their ability to engage their target and modulate downstream pathways.
Selectivity Profile
An ideal chemical probe should exhibit high selectivity for its intended target over other related proteins to minimize off-target effects.
| Compound | Off-Target | IC50 (µM) | Selectivity vs. CREBBP | Notes |
| SGC-CBP30 | BET family | - | 40-fold vs. BRD4 | Exhibits selectivity over the BET family of bromodomains. |
| This compound | BRD4 BD-1 | 11.0 | >700-fold | Highly selective over the BET family. |
| BRD9 | 0.73 | 24-fold | Shows some activity against BRD9. |
Table 3: Selectivity Profile of SGC-CBP30 and this compound. This table outlines the selectivity of SGC-CBP30 and this compound against other bromodomain-containing proteins, with a focus on the BET family.
Signaling Pathway and Mechanism of Action
CREBBP and EP300 are recruited by transcription factors to specific gene promoters and enhancers. Their intrinsic HAT activity then acetylates histone tails (e.g., H3K27ac), leading to chromatin relaxation and transcriptional activation. Bromodomain inhibitors like SGC-CBP30 and this compound competitively bind to the acetyl-lysine binding pocket of the bromodomain, preventing the "reading" of acetylated histones and the subsequent recruitment of the transcriptional machinery. This leads to the downregulation of target genes, such as the proto-oncogene MYC.
References
Validating Downstream Targets of CPI-637: A Proteomics-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of proteomics-based approaches for validating the downstream targets of CPI-637, a selective inhibitor of the CBP/EP300 bromodomains. We present supporting experimental frameworks, detailed methodologies, and a comparative analysis with alternative techniques to assist researchers in designing robust target validation studies.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor that targets the bromodomains of two highly homologous transcriptional coactivators: CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are critical epigenetic regulators that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a central role in modulating gene expression. By blocking the CBP/EP300 bromodomains, this compound disrupts their ability to "read" these epigenetic marks, leading to altered transcription of various genes, including the key oncogene MYC.[1][2][3] Validating the full spectrum of proteins affected by this compound is crucial for understanding its mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects.
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the competitive inhibition of the CBP/EP300 bromodomains. This prevents these coactivators from binding to acetylated histones at gene promoters and enhancers, leading to the repression of target gene transcription. One of the most well-documented downstream effects is the suppression of MYC, a proto-oncogene frequently dysregulated in cancer.
Proteomics for Unbiased Target Validation
Quantitative proteomics offers a powerful, high-throughput, and unbiased approach to identify and quantify thousands of proteins in a single experiment.[4][5] This "global" view of the proteome enables the comprehensive identification of downstream targets affected by this compound treatment, moving beyond hypothesis-driven analysis of single proteins.
The general workflow involves comparing the proteomes of cells treated with this compound against a vehicle control (e.g., DMSO). Proteins that show statistically significant changes in abundance are identified as potential downstream targets or markers of the drug's activity.
Comparison of Quantitative Proteomics Techniques
Several mass spectrometry-based techniques can be employed for quantitative proteomics. The choice of method depends on the experimental goals, available resources, and desired level of multiplexing.
| Technique | Principle | Advantages | Disadvantages |
| SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | In vivo metabolic labeling where cells are grown in media containing "heavy" or "light" essential amino acids.[5] | High accuracy and precision; labeling occurs early, minimizing quantification errors from sample processing.[4] | Limited to cell culture; can be expensive; incomplete labeling can be an issue. |
| iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) | In vitro chemical labeling of peptides after protein extraction and digestion.[6] Peptides from different samples are labeled with isobaric tags. | High multiplexing capability (up to 18 samples); high accuracy and throughput.[6] | Can be costly; potential for ratio compression; requires complex data analysis. |
| Label-Free Quantification (LFQ) | Compares signal intensities or spectral counts of peptides across different LC-MS/MS runs without isotopic labels.[6][7] | Cost-effective and straightforward sample preparation; no limit on the number of samples.[7] | Requires highly reproducible chromatography; less accurate for small changes; susceptible to run-to-run variation.[7] |
Comparison with Alternative Target Validation Methods
While proteomics provides a global view, other methods are often used for targeted validation or offer different types of information.
| Method | Scope | Throughput | Information Provided | Key Limitations |
| Quantitative Proteomics (MS-based) | Global / Unbiased | High | Relative or absolute abundance of thousands of proteins; post-translational modifications.[5] | Can be technically complex and expensive; data analysis is computationally intensive. |
| Western Blot | Targeted | Low | Abundance and size of a specific protein; validation of proteomics hits. | Not suitable for discovery; semi-quantitative; low throughput.[5] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Targeted | Medium | Absolute quantification of a specific protein. | Requires specific antibody pairs; not suitable for discovery.[5] |
| Cellular Thermal Shift Assay (CETSA) | Global or Targeted | Medium | Measures drug-target engagement and thermal stability of proteins in live cells.[8] | Requires careful optimization for each target; may not detect downstream expression changes.[8] |
| X-ray Crystallography | Targeted | Low | High-resolution 3D structure of a drug-target complex.[8] | Time-consuming and technically demanding; does not provide cellular context or downstream effects.[8] |
Experimental Protocols
Protocol 1: Global Proteome Profiling using TMT Labeling
This protocol outlines a typical workflow for identifying downstream targets of this compound using TMT-based quantitative proteomics.
-
Cell Culture and Treatment:
-
Culture AMO-1 multiple myeloma cells in Iscove's Modified Dulbecco's Medium with 10% fetal calf serum.
-
Plate cells and treat with 0.6 µM this compound (the approximate EC50 for MYC inhibition) or a vehicle control (DMSO) for 6-24 hours.[1] Perform at least three biological replicates.
-
-
Protein Extraction and Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Take 100 µg of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
-
TMT Labeling:
-
Label the resulting peptide digests with distinct TMTpro™ 18-plex reagents according to the manufacturer's protocol.
-
Combine all labeled samples into a single tube.
-
-
Peptide Fractionation:
-
Desalt the combined peptide mixture using a C18 solid-phase extraction column.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.
-
Use a synchronous precursor selection (SPS)-based MS3 method to minimize ratio compression and improve quantification accuracy.
-
-
Data Analysis:
-
Process the raw MS data using software such as Proteome Discoverer™ or MaxQuant.
-
Search the data against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify TMT reporter ion intensities to determine relative protein abundance between this compound and vehicle-treated samples.
-
Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered expression levels (e.g., p-value < 0.05, fold change > 1.5).
-
Protocol 2: Western Blot for Validation of a Proteomics Hit
This protocol is for validating a specific protein (e.g., Protein X) identified as downregulated in the proteomics screen.
-
Sample Preparation:
-
Prepare cell lysates from this compound and vehicle-treated cells as described in Protocol 1, Step 1-2.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a loading control (e.g., GAPDH or β-actin).
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to Protein X.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify band intensities using software like ImageJ. Normalize the intensity of Protein X to the loading control to confirm its downregulation upon this compound treatment.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 5. Quantitative Proteomics: Strategies, Advantages, and Challenges | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 7. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Why structural proteomics is the best tool for drug target validation [biognosys.com]
A Researcher's Guide to Designing Negative Control Experiments for CPI-637 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and interpreting negative control experiments in studies involving CPI-637, a potent and selective inhibitor of the CBP/EP300 bromodomains. Robust negative controls are critical for validating the on-target effects of this compound and ensuring the reliability of experimental findings. Here, we compare various negative control strategies, provide supporting experimental data, and offer detailed protocols for key assays.
Understanding the Importance of Negative Controls
Negative controls are experiments designed to produce a null or baseline result, thereby helping to identify and rule out potential confounding variables and off-target effects. In the context of this compound, a well-designed set of negative controls will confirm that the observed biological effects are a direct consequence of CBP/EP300 bromodomain inhibition and not due to other factors such as compound toxicity or non-specific interactions.
Comparison of Negative Control Strategies for this compound
The selection of appropriate negative controls is paramount for rigorous scientific inquiry. Below is a comparison of several recommended negative control strategies for this compound studies.
| Negative Control Strategy | Description | Advantages | Disadvantages |
| Inactive Enantiomer | The biologically inactive enantiomer of this compound, which is >200-fold less potent against CBP/EP300. | Structurally identical, same physicochemical properties. Ideal for controlling for off-target effects unrelated to CBP/EP300 bromodomain inhibition. | May not be commercially available or may be expensive to synthesize. |
| Structurally Unrelated Inactive Compound | A compound with a different chemical scaffold that has been shown to have no inhibitory activity against CBP/EP300 or other bromodomains. | Helps to rule out artifacts related to the specific chemical class of this compound. | May have different off-target effects or physicochemical properties compared to this compound. |
| Vehicle Control | The solvent used to dissolve this compound (typically DMSO). | Essential baseline control for all experiments. | Does not control for off-target effects of the compound itself. |
| CBP/EP300 Knockout/Knockdown Cells | Cells in which the expression of CBP and/or EP300 has been genetically ablated or significantly reduced. | Directly tests the dependence of the observed phenotype on the presence of the target proteins. | Genetic modifications can induce compensatory mechanisms. May not be feasible for all cell lines. |
Data Presentation: Comparative Efficacy of this compound and Negative Controls
The following tables summarize hypothetical but representative quantitative data from key experiments, illustrating the expected outcomes when comparing this compound with appropriate negative controls.
Table 1: Biochemical Inhibition of CBP Bromodomain (TR-FRET Assay)
| Compound | Concentration (nM) | % Inhibition | IC50 (nM) |
| This compound | 1 | 15.2 | 30 |
| 10 | 48.5 | ||
| 100 | 85.1 | ||
| 1000 | 98.9 | ||
| Inactive Enantiomer | 100 | 5.3 | >10,000 |
| 1000 | 12.8 | ||
| 10000 | 45.7 | ||
| Unrelated Inactive Cpd | 10000 | 2.1 | >50,000 |
| Vehicle (DMSO) | - | 0 | - |
Table 2: Cellular Target Engagement (NanoBRET Assay)
| Compound | Concentration (µM) | % Target Engagement | EC50 (µM) |
| This compound | 0.1 | 20.5 | 0.5 |
| 0.5 | 52.1 | ||
| 1 | 75.3 | ||
| 10 | 95.8 | ||
| Inactive Enantiomer | 1 | 3.2 | >50 |
| 10 | 15.6 | ||
| 50 | 48.9 | ||
| Unrelated Inactive Cpd | 50 | 1.8 | >100 |
| Vehicle (DMSO) | - | 0 | - |
Table 3: Downregulation of MYC Gene Expression (qRT-PCR)
| Treatment | Cell Line | Fold Change in MYC mRNA |
| This compound (1 µM) | Wild-Type | 0.35 |
| Inactive Enantiomer (1 µM) | Wild-Type | 0.98 |
| Unrelated Inactive Cpd (10 µM) | Wild-Type | 1.02 |
| Vehicle (DMSO) | Wild-Type | 1.00 |
| This compound (1 µM) | CBP/EP300 Knockout | 0.95 |
Table 4: Inhibition of Cell Viability (CellTiter-Glo Assay)
| Compound | Concentration (µM) | % Viability | GI50 (µM) |
| This compound | 0.1 | 92.3 | 1.5 |
| 1 | 65.1 | ||
| 10 | 25.8 | ||
| 50 | 5.2 | ||
| Inactive Enantiomer | 1 | 98.7 | >50 |
| 10 | 85.4 | ||
| 50 | 55.1 | ||
| Unrelated Inactive Cpd | 50 | 99.1 | >100 |
| Vehicle (DMSO) | - | 100 | - |
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound studies.
Caption: Logical relationships of negative controls.
Experimental Protocols
Biochemical Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the direct inhibition of the interaction between the CBP bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant human CBP bromodomain protein
-
Biotinylated acetylated histone H3 peptide
-
Europium-labeled anti-GST antibody (or other tag-specific antibody)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
This compound and negative control compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of this compound and negative control compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 2 µL of each compound dilution to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the CBP bromodomain protein and the Europium-labeled antibody to each well.
-
Add 4 µL of a solution containing the biotinylated histone peptide and the streptavidin-conjugated acceptor to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition relative to vehicle (DMSO) controls.
-
Plot the percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Target Engagement Assay: NanoBRET™
This assay quantifies the binding of this compound to the CBP bromodomain within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding a NanoLuc®-CBP bromodomain fusion protein
-
NanoBRET™ fluorescent ligand (tracer)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white plates
-
This compound and negative control compounds dissolved in DMSO
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-CBP bromodomain plasmid according to the manufacturer's protocol.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM™.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound and negative control compounds in Opti-MEM™.
-
Add the compound dilutions to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ fluorescent ligand to all wells at a final concentration predetermined by a titration experiment.
-
Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals on a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and determine the percent target engagement relative to vehicle controls.
-
Plot the percent engagement against compound concentration to determine the EC50 value.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This method measures the mRNA levels of MYC, a known downstream target of the CBP/EP300 pathway.
Materials:
-
Cancer cell line known to be sensitive to CBP/EP300 inhibition (e.g., MM.1S multiple myeloma cells)
-
This compound and negative control compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, negative controls, or vehicle (DMSO) for 24 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for MYC and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MYC expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Cell Viability Assay: CellTiter-Glo®
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well opaque-walled plates
-
This compound and negative control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound and negative control compounds.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).
A Comparative Guide to the Phenotypic Effects of CPI-637 and Other Epigenetic Drugs
This guide provides a detailed comparison of CPI-637, a selective CBP/EP300 bromodomain inhibitor, with other major classes of epigenetic drugs, namely BET (Bromodomain and Extra-Terminal domain) inhibitors and EZH2 (Enhancer of Zeste Homolog 2) inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies.
Introduction to Epigenetic Drug Classes
Epigenetic modifications are heritable changes that regulate gene expression without altering the DNA sequence itself. These modifications are carried out by various proteins, which can be categorized as "writers," "erasers," and "readers" of the epigenetic code. Therapeutic intervention targeting these proteins has emerged as a promising strategy in oncology and other diseases.
-
CBP/EP300 Inhibition (e.g., this compound): CREB-binding protein (CBP) and p300 (EP300) are highly homologous transcriptional co-activators that function as both histone acetyltransferases ("writers") and bromodomain-containing proteins ("readers"). This compound specifically targets the bromodomain of CBP/EP300, preventing them from recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby disrupting downstream gene transcription.[1][2][3]
-
BET Inhibition (e.g., JQ1, OTX015): BET proteins (BRD2, BRD3, BRD4, and BRDT) are critical "readers" that bind to acetylated histones, recruiting transcriptional machinery to super-enhancers and promoters of key oncogenes, such as MYC.[4]
-
EZH2 Inhibition (e.g., Tazemetostat, Valemetostat): EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which acts as a "writer."[5] It catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[5][6]
Mechanism of Action: A Comparative Overview
The fundamental difference between these drug classes lies in their molecular targets, which leads to distinct downstream effects on chromatin structure and gene expression. This compound inhibits a "reader" domain on a transcriptional co-activator, BET inhibitors target a different family of "readers," and EZH2 inhibitors block a "writer" enzyme responsible for gene silencing.
Quantitative Comparison of Phenotypic Effects
The distinct mechanisms of action translate into measurable differences in cellular phenotypes, including anti-proliferative activity and gene expression modulation.
Anti-proliferative and Target Inhibition Activity
The following table summarizes the potency of this compound and representative BET and EZH2 inhibitors in various biochemical and cellular assays. Direct comparison of IC50/EC50 values should be made with caution as experimental conditions and cell lines vary between studies.
| Drug | Class | Target(s) | Assay Type | Potency | Cell Line / System | Citation |
| This compound | CBP/EP300i | CBP | TR-FRET | IC50: 0.03 µM | Cell-free | [1][2] |
| EP300 | TR-FRET | IC50: 0.051 µM | Cell-free | [1][2] | ||
| BRD9 | TR-FRET | IC50: 0.73 µM | Cell-free | [7] | ||
| BRD4 | TR-FRET | IC50: 11.0 µM | Cell-free | [2] | ||
| MYC Expression | Cellular | EC50: 0.60 µM | AMO-1 | [1][2] | ||
| OTX015 | BETi | BRD2/3/4 | Cellular | IC50: ~0.019 µM | Various | [8] |
| JQ1 | BETi | BRD4 | Cellular | IC50: <0.5 µM | Various | [9] |
| Tazemetostat | EZH2i | EZH2 (WT & MUT) | Enzymatic | Kᵢ: 2.5 nM | Cell-free | [6] |
| H3K27me3 | Cellular | IC50: 11 nM | KARPAS-422 | [10] | ||
| Valemetostat | EZH1/EZH2i | EZH1/EZH2 | Cellular | - | T-cell lymphoma | [11][12] |
Key Observations:
-
This compound is highly potent against CBP/EP300 bromodomains with significant selectivity over most other bromodomains, although it retains some activity against BRD9.[7] Its selectivity over the key BET protein BRD4 is over 700-fold in biochemical assays.[13]
-
BET inhibitors like JQ1 and OTX015 show potent anti-proliferative effects, often in the nanomolar range, particularly in hematological malignancies.[8][14]
-
EZH2 inhibitors like Tazemetostat are potent enzyme inhibitors and effectively reduce global H3K27me3 levels in cells.[10] Their anti-proliferative effect is often context-dependent, showing higher efficacy in tumors with EZH2 mutations or loss of SWI/SNF complex members like SMARCB1.[5][15]
Effects on Gene Expression and Cellular Differentiation
The primary phenotypic differences manifest in the drugs' impact on transcriptional programs and cell fate decisions.
| Feature | This compound (CBP/EP300i) | BET Inhibitors (BETi) | EZH2 Inhibitors (EZH2i) |
| Primary Transcriptional Effect | Inhibition of CBP/EP300-dependent gene activation programs. | Broad downregulation of genes controlled by super-enhancers, including key oncogenes. | De-repression (upregulation) of genes silenced by PRC2. |
| Effect on MYC Oncogene | Downregulation .[1][13] | Strong Downregulation .[9] | Indirect or no direct effect; can be downregulated as a secondary effect in some contexts. |
| Effect on Cell Differentiation | Can modulate differentiation pathways; shown to affect trophoblast differentiation.[13] | Can induce differentiation in certain cancer types (e.g., NUT carcinoma). | Potent modulator of cell fate; can reverse blocked differentiation in cancers where PRC2 is overactive.[5][6] |
| Resulting Phenotype | Anti-proliferative, potential modulation of cell identity. | Strong anti-proliferative and pro-apoptotic effects, cell cycle arrest.[8][9] | Re-expression of tumor suppressor genes, induction of apoptosis or differentiation.[6] |
Experimental Protocols and Workflows
Reproducible and rigorous experimental design is critical for comparing drug candidates. Below are standardized protocols for key assays used to determine the phenotypic effects of epigenetic drugs.
Experimental Workflow for Comparative Drug Analysis
The following diagram illustrates a typical workflow for comparing this compound with other epigenetic drugs.
Protocol: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability.[16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692) product.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as a percentage of viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol: Gene Expression Analysis (Bulk RNA-Seq)
This protocol provides a general workflow for analyzing transcriptional changes induced by drug treatment.[18][19]
-
Cell Treatment: Culture and treat cells with this compound, other compounds, and a vehicle control for a specified time (e.g., 6, 24, or 48 hours). Use a concentration known to engage the target (e.g., around the EC50 for a phenotypic effect).
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent. Ensure high purity and integrity (RIN > 8.0).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A typical depth for differential expression analysis is 20-30 million reads per sample.[19]
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to a reference genome (e.g., GRCh38 for human) using an aligner like STAR.[20]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon drug treatment compared to the vehicle control.
-
Pathway Analysis: Perform gene ontology (GO) or pathway enrichment analysis (e.g., GSEA) to identify the biological processes affected by the drug.
-
Protocol: T-Cell Differentiation Assay
This protocol can be used to assess the impact of epigenetic drugs on the differentiation of naïve CD4+ T cells.[21][22]
-
Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Cell Culture and Treatment: Culture the naïve T cells in appropriate medium. Add the epigenetic drugs (this compound, etc.) at desired concentrations 1-2 hours before inducing differentiation.
-
Differentiation Induction: Activate the T cells with anti-CD3 and anti-CD28 antibodies. To drive differentiation towards a specific lineage (e.g., Th17), add a cocktail of polarizing cytokines (e.g., IL-6, TGF-β, IL-23) and anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4).
-
Incubation: Culture the cells for 3-5 days to allow for differentiation.
-
Analysis by Flow Cytometry:
-
Restimulate the cells with PMA and ionomycin (B1663694) for 4-6 hours, adding a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours.[21]
-
Stain the cells for surface markers (e.g., CD4) and then fix and permeabilize them.
-
Perform intracellular staining for lineage-defining transcription factors (e.g., RORγt for Th17) and signature cytokines (e.g., IL-17A).
-
Acquire data on a flow cytometer and analyze the percentage of cells expressing the markers of interest in the drug-treated versus control conditions.
-
Summary of Phenotypic Differences
The choice between targeting CBP/EP300, BET proteins, or EZH2 depends on the specific biological context and the desired therapeutic outcome. This compound offers a distinct mechanism that separates it from the more broadly studied BET and EZH2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET and EZH2 Inhibitors: Novel Approaches for Targeting Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Therapeutic Targeting of EZH2 and BET BRD4 in Pediatric Rhabdoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tazverik (tazemetostat) vs Ezharmia (valemetostat tosilate) | Everyone.org [everyone.org]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Viability Assay [bio-protocol.org]
- 18. alitheagenomics.com [alitheagenomics.com]
- 19. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 20. mdpi.com [mdpi.com]
- 21. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CPI-637: A Guide for Laboratory Professionals
For Immediate Reference: CPI-637, a research-grade chemical compound, requires disposal as hazardous chemical waste through an approved institutional or licensed professional service. Do not dispose of this compound down the drain or in regular trash. Adherence to specific institutional and local regulations is mandatory for the safe and compliant disposal of this and similar research chemicals.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. This guide provides essential procedural information to ensure the safe management of this compound waste.
Immediate Safety and Handling for Disposal
Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally available SDS for this compound is not consistently provided by all vendors, general safety protocols for similar chemical compounds should be strictly followed.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound for disposal should wear:
-
Nitrile gloves
-
Safety glasses or goggles
-
A laboratory coat
In Case of a Spill:
-
Absorb any liquid spills with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Carefully sweep or scoop up the absorbed material and place it into a designated, sealed container for hazardous waste.
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Pure Compound: Any unused or expired pure this compound powder must be treated as hazardous chemical waste.
-
Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent paper, must be collected in a designated hazardous waste container.
Step 2: Waste Collection and Labeling
-
Use a container made of a material compatible with this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
The container must be in good condition and have a secure, leak-proof cap.
-
Label the waste container clearly with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage area is well-ventilated.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Never attempt to transport hazardous waste in a personal vehicle.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table provides general guidelines for handling small-molecule inhibitors in a research setting.
| Parameter | Guideline |
| Waste Container Type | Chemically resistant (e.g., HDPE, Glass) |
| Labeling Requirements | "Hazardous Waste", Chemical Name, Concentration, Date, PI Name |
| Temporary Storage | Designated Satellite Accumulation Area |
| Disposal Method | Institutional EHS pickup or licensed hazardous waste contractor |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always defer to your institution's specific guidelines and regulations.
Personal protective equipment for handling CPI-637
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for handling the CBP/EP300 bromodomain inhibitor, CPI-637. All personnel must review this information before handling the compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Permeation-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact with the compound. |
| Respiratory Protection | Recommended in poorly ventilated areas or when creating aerosols | Protects against inhalation of dust or mists. |
| Protective Clothing | Laboratory coat, long-sleeved shirts, and pants | Prevents contamination of personal clothing. |
Operational Plan: Safe Handling and Storage
Adherence to these procedures is critical for the safe handling and storage of this compound in a laboratory setting.
Handling Procedures:
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust, mist, or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Hygiene: Wash hands and face thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.
-
Spills: In case of a spill, cover with an inert absorbent material (e.g., dry sand or earth), collect for proper disposal, and clean the affected area. Prevent entry into drains and waterways.
Storage Conditions:
-
Container: Keep the container tightly closed when not in use.
-
Environment: Store in a well-ventilated place.
-
Security: Store in a locked-up location.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of contents and container in accordance with all applicable federal, state, and local environmental regulations. |
| Contaminated Materials | Dispose of as hazardous waste in a labeled, sealed container. |
Emergency Procedures: First Aid
In the event of exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Instructions |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Remove and wash contaminated clothing before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a doctor or emergency medical facility. |
| Ingestion | If exposed or concerned, seek medical attention. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a research laboratory, from receiving the compound to its final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
